N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
説明
BenchChem offers high-quality N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |
InChIキー |
NGTIUNHJJFYEEO-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CCCN2 |
製品の起源 |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, a molecule of interest within the broader class of tetrahydroquinoline sulfonamides. These scaffolds are gaining attention in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2][3] This document details a proposed synthetic pathway, purification protocols, and in-depth characterization methodologies. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic compounds. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Introduction: The Significance of the Tetrahydroquinoline Sulfonamide Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic therapeutic agents.[4][5] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive core for drug design. The incorporation of a sulfonamide moiety (-SO₂NR₂) further enhances the pharmacological potential of this scaffold. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][3][6][7]
The specific target of this guide, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, combines these two key structural features. While direct literature on this specific isomer is limited, the synthesis and biological evaluation of other isomers, such as the 6- and 7-sulfonamide derivatives, have been reported, indicating the general viability and interest in this compound class.[8][9] This guide, therefore, presents a logical and scientifically grounded approach to its synthesis and characterization based on established chemical principles and related literature.
Proposed Synthetic Pathway
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide can be logically approached in a three-stage process, as outlined below. This pathway is designed for efficiency and control over the final product's purity.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Chlorosulfonation of 1,2,3,4-Tetrahydroquinoline
The introduction of the sulfonyl chloride group onto the aromatic ring is the critical first step. Chlorosulfonic acid is a powerful and effective reagent for this transformation. The regioselectivity of this electrophilic aromatic substitution is directed by the activating, ortho-, para-directing amino group of the tetrahydroquinoline ring. While the 7-position is electronically favored, steric hindrance from the alicyclic ring can influence the substitution pattern, making the formation of the 5-isomer plausible.
Protocol:
-
To a stirred solution of chlorosulfonic acid (4 equivalents) cooled to 0°C in an ice bath, slowly add 1,2,3,4-tetrahydroquinoline (1 equivalent) dropwise. The temperature should be maintained below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 1,2,3,4-tetrahydroquinoline-5-sulfonyl chloride, is then collected by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification due to its reactivity.
Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature is crucial to control the exothermic nature of the reaction and minimize potential side reactions. The aqueous workup is necessary to quench the excess chlorosulfonic acid and precipitate the less water-soluble sulfonyl chloride.
Step 2: Amination of 1,2,3,4-Tetrahydroquinoline-5-sulfonyl chloride
The final step involves the reaction of the newly formed sulfonyl chloride with dimethylamine to yield the desired N,N-dimethylsulfonamide. This is a nucleophilic substitution reaction at the sulfur center.
Protocol:
-
Dissolve the crude 1,2,3,4-tetrahydroquinoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dimethylamine (2.5 equivalents, typically as a solution in THF or as a gas bubbled through the solution) dropwise. An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the final product.
In-depth Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: Comprehensive workflow for compound characterization.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6-8 ppm range. The N-H proton of the tetrahydroquinoline ring (if not acylated). Aliphatic protons of the tetrahydroquinoline ring between 1.5 and 4.0 ppm. A singlet corresponding to the two methyl groups of the sulfonamide around 2.5-3.0 ppm. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. Aliphatic carbons of the tetrahydroquinoline ring in the 20-50 ppm range. The methyl carbons of the sulfonamide around 35-40 ppm. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₆N₂O₂S), allowing for the confirmation of the molecular formula. |
| Infrared (IR) | Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹). N-H stretching of the tetrahydroquinoline ring (around 3300-3400 cm⁻¹). C-H stretching (aromatic and aliphatic). |
Analytical Data
| Technique | Purpose |
| HPLC | To determine the purity of the final compound. A single sharp peak is indicative of high purity. |
| Melting Point | A sharp and defined melting point range suggests a pure crystalline solid. |
Potential Applications and Future Directions
Given the established biological activities of related tetrahydroquinoline sulfonamides, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a promising candidate for biological screening.[2][10] In particular, its potential as a carbonic anhydrase inhibitor could be explored, as this is a known mechanism of action for some anticancer sulfonamides.[1] Further derivatization of the tetrahydroquinoline nitrogen could also lead to a library of related compounds with potentially diverse pharmacological profiles.
Conclusion
This technical guide outlines a robust and scientifically sound strategy for the synthesis and characterization of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide. By following the detailed protocols and characterization workflow, researchers can confidently prepare and validate this novel compound for further investigation in drug discovery and development programs. The provided rationale for each experimental step is intended to empower scientists to adapt and optimize these methods as needed.
References
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Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217. [Link]
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Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., & Khowaiter, S. H. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 244-253. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Dosary, M. S. (2015). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Medicinal Chemistry Research, 24(4), 1599-1609. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
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Hernández-Vázquez, E., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ChemistrySelect, 8(44), e202303038. [Link]
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Wang, C., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B, 11(10), 3128-3142. [Link]
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Li, Z., et al. (2020). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 25(21), 5184. [Link]
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Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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Piña, J., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
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Manolov, S. P., Ivanov, I. I., & Bojilov, D. H. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 86(2), 139-150. [Link]
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Bunce, R. A., & Nammalwar, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(7), 5774-5807. [Link]
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Le, H. T., & Golden, J. E. (2002). Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles. The Journal of Organic Chemistry, 67(24), 8747-8750. [Link]
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Huo, B.-J., et al. (2025). Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions. ResearchGate. [Link]
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Glushkov, V. A., & Shchegol'kov, E. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9015. [Link]
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Whitepaper: The Pharmacological Landscape of N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-5-Sulfonamide
Executive Summary
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 1306605-60-6)[1] is a highly versatile, privileged pharmacophore in modern medicinal chemistry. While fully elaborated derivatives dominate late-stage preclinical literature, this specific core scaffold provides the fundamental stereoelectronic properties required for target engagement across several critical biological pathways. This technical guide deconstructs the mechanistic rationale behind this scaffold, its primary biological targets—most notably its role in inhibiting DNA repair enzymes and modulating cancer metabolism—and provides field-proven, self-validating experimental workflows for its evaluation.
Mechanistic Rationale: Anatomy of a Privileged Scaffold
The biological activity of the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (THQ-5-SA) architecture is driven by precise structural causality:
-
The Tetrahydroquinoline (THQ) Core: Unlike fully aromatic quinolines, the partially saturated THQ ring introduces sp³-hybridized carbons, creating a non-planar, three-dimensional vector. This allows the scaffold to occupy deep, lipophilic allosteric pockets that flat aromatic rings cannot access[2].
-
The 5-Sulfonamide Moiety: Positioned at the C5 position, the sulfonamide group acts as a critical bidentate hydrogen-bond donor/acceptor network. In metalloenzymes, it functions as a potent zinc-binding group (ZBG)[3].
-
N,N-Dimethylation: The tertiary sulfonamide (N,N-dimethyl) prevents unwanted metabolic oxidation and limits non-specific hydrogen bonding, driving the molecule's interaction profile toward highly specific hydrophobic or allosteric target sites rather than promiscuous binding[4].
Primary Biological Targets & Pathways
8-Oxoguanine DNA Glycosylase 1 (OGG1) Inhibition
Cancer cells exist under high oxidative stress, leading to the continuous formation of 8-oxoguanine (8-OG) lesions in their DNA. To survive, tumors heavily rely on OGG1, an enzyme in the Base Excision Repair (BER) pathway that excises 8-OG. THQ-sulfonamide derivatives (such as SU0268) are among the most potent and selective OGG1 inhibitors discovered to date[5][6]. By binding to OGG1, the THQ-sulfonamide core blocks the enzyme's active site, leading to an accumulation of lethal DNA double-strand breaks and subsequent tumor cell apoptosis[2].
Fig 1: OGG1 Base Excision Repair pathway and targeted inhibition by THQ-sulfonamides.
Pyruvate Kinase M2 (PKM2) Allosteric Activation
In the Warburg effect, cancer cells shift their metabolism toward aerobic glycolysis. This is facilitated by the expression of the M2 isoform of pyruvate kinase (PKM2) in a low-activity dimeric state. THQ-sulfonamides act as potent allosteric activators of PKM2. By binding to the dimer interface, the scaffold forces PKM2 into its highly active tetrameric state, effectively reversing the Warburg effect and starving the tumor of glycolytic intermediates required for proliferation[7][8].
Carbonic Anhydrase (CA IX/XII) Inhibition
Hypoxic solid tumors overexpress CA IX and XII to regulate intracellular pH. The sulfonamide moiety of the THQ-5-SA scaffold coordinates directly with the catalytic zinc ion in the CA active site, while the bulky N,N-dimethyl-THQ tail occupies the hydrophobic sub-pocket, conferring isoform selectivity over off-target cytosolic CA I and II[3][9].
Quantitative Data Summary
The following table synthesizes the pharmacological metrics of the THQ-sulfonamide scaffold across its primary biological targets, demonstrating its versatility.
| Biological Target | Role of THQ-Sulfonamide | Mechanism of Action | Typical Potency (IC50 / AC50) | Primary Indication |
| OGG1 | Inhibitor | Competitive active site / allosteric blockade[2] | 0.05 – 0.60 μM | Oncology (Synthetic Lethality) |
| PKM2 | Activator | Allosteric induction of tetramerization[7] | 0.09 – 0.50 μM | Oncology (Metabolic Reprogramming) |
| CA IX / XII | Inhibitor | Zinc-chelation via sulfonamide group[3] | 0.01 – 0.10 μM | Hypoxic Solid Tumors |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the evaluation of THQ-sulfonamides requires orthogonal, self-validating workflows. Below are the definitive protocols for validating this scaffold against its primary target, OGG1.
Fig 2: Self-validating high-throughput screening and orthogonal validation workflow.
Protocol A: High-Throughput Fluorogenic OGG1 Excision Assay
Purpose: Primary screening of THQ-sulfonamide derivatives for OGG1 inhibition. Causality for Choice: Traditional gel-based assays are too slow for SAR campaigns. This assay utilizes a synthetic DNA probe containing an 8-oxoguanine flanked by a fluorophore and a quencher. Cleavage by OGG1 separates the fluorophore from the quencher, yielding a measurable signal[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 nM solution of the OGR1 fluorogenic probe in reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Enzyme Addition: Add recombinant human OGG1 to a final concentration of 5 nM.
-
Compound Incubation: Dispense the THQ-sulfonamide compound (0.01 μM to 50 μM, 8-point titration) into a 384-well black microplate. Include DMSO vehicle as a negative control and a known inhibitor (e.g., SU0268) as a positive control.
-
Kinetic Readout: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex: 485 nm, Em: 525 nm) continuously.
-
Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.6 is strictly required to validate the plate's integrity and rule out dispensing errors.
Protocol B: GC-MS/MS Isotope-Dilution for Orthogonal Validation
Purpose: Eliminate false positives and confirm true target engagement. Causality for Choice: Fluorogenic assays are highly susceptible to Pan-Assay Interference Compounds (PAINS) that either quench fluorescence or auto-fluoresce. Isotope-dilution GC-MS/MS bypasses optical interference by directly quantifying the mass-to-charge ratio of the excised 8-OH-Gua. Using a heavy-isotope internal standard mathematically corrects for matrix suppression and extraction losses, ensuring the protocol is entirely self-validating[6].
Step-by-Step Methodology:
-
Genomic DNA Treatment: Incubate 50 μg of oxidatively damaged calf thymus DNA with OGG1 and the THQ-sulfonamide inhibitor for 1 hour at 37°C.
-
Internal Standard Addition: Spike the reaction with a precisely known concentration of ¹⁵N₅-labeled 8-hydroxyguanine (heavy isotope).
-
Extraction & Derivatization: Precipitate the un-cleaved DNA using cold ethanol. Lyophilize the supernatant containing the excised bases. Derivatize the bases using BSTFA/TMCS to increase volatility for gas chromatography.
-
Mass Spectrometry: Inject the sample into a GC-MS/MS system. Monitor the specific transitions for endogenous 8-OH-Gua (m/z 455 → 440) and the heavy internal standard (m/z 460 → 445).
-
Data Analysis: Calculate the exact nanomoles of excised 8-OH-Gua by comparing the peak area ratio of the endogenous base to the heavy standard. A dose-dependent decrease in the m/z 455 peak confirms true OGG1 inhibition[10].
References
-
Kant, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively induced DNA Base Lesions. ACS Chemical Biology, 16(1), 45-51. Retrieved March 30, 2026, from[Link]
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Tahara, Y. K., et al. (2018). Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. Journal of the American Chemical Society. PMC. Retrieved March 30, 2026, from[Link]
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NIH Molecular Libraries Program. (2009). Identification of activators for the M2 isoform of human pyruvate kinase Version 3. Probe Reports from the NIH Molecular Libraries Program. Retrieved March 30, 2026, from[Link]
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MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Retrieved March 30, 2026, from[Link]
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The Structural Rigidification Paradigm: Discovery of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide Derivatives as Selective RORγt Modulators
Executive Summary
The transition from high-throughput screening (HTS) hits to viable clinical candidates is frequently bottlenecked by off-target liabilities and poor metabolic stability. In the pursuit of modulators for the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), early acyclic sulfonamide hits demonstrated potent efficacy but suffered from cross-reactivity with the Pregnane X Receptor (PXR) and Liver X Receptor alpha (LXRα). This whitepaper details the structural rigidification strategy that led to the discovery of the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide scaffold. By leveraging structure-based drug design (SBDD), this privileged core allowed researchers to precisely vector substituents within the RORγt ligand-binding domain (LBD), successfully dialing out PXR activity while maintaining robust in vivo efficacy for autoimmune disease and cancer immunotherapy applications.
The Biological Imperative of RORγt Modulation
RORγt is the master transcription factor governing the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably IL-17A[1]. Overproduction of Th17 cytokines is the primary pathological driver in several autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis[1].
Conversely, stimulating RORγt activity has emerged as a novel approach in oncology. RORγ agonists are actively being investigated as potential small-molecule therapeutics for cancer immunotherapy, aiming to boost the anti-tumor immune response[2].
Fig 1: Th17/RORγt signaling pathway and intervention by tetrahydroquinoline sulfonamides.
Scaffold Selection and SBDD: Dialing Out PXR
Early RORγt inverse agonists featured flexible tertiary sulfonamide linkages. While potent, a major hurdle for long-term preclinical pharmacokinetic (PK) studies was their high maximum response ( Ymax ) in PXR assays, which triggers the upregulation of cytochrome P450 enzymes and leads to rapid metabolic clearance[3].
To overcome this, SBDD led to the identification of the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide core[4].
-
The Causality of Rigidification: The bicyclic tetrahydroquinoline ring restricts the conformational freedom of the sulfonamide group. The N,N-dimethyl moiety acts as an anchor, filling a specific hydrophobic sub-pocket in the RORγt LBD.
-
Vectorization for Selectivity: By locking the core geometry, the sulfonamide nitrogen is perfectly angled to project bulky aryl substituents into a region of the RORγt pocket that is highly constrained in PXR. This steric clash completely dials out LXRα activity and significantly reduces PXR potency[3]. Pharmaceutical developers, such as Lycera Corporation, have extensively patented derivatives of this scaffold for their exceptional selectivity profiles[5].
Fig 2: Structure-Based Drug Design (SBDD) workflow for dialing out PXR off-target activity.
Self-Validating Experimental Methodologies
Protocol A: Buchwald-Hartwig Cross-Coupling for Sulfonamide Derivatization
To synthesize selective derivatives, the primary sulfonamide of the N,N-dimethyl-1,2,3,4-tetrahydroquinoline core must be coupled with sterically hindered aryl bromides.
-
Preparation: In a flame-dried Schlenk flask under argon, combine N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (1.0 eq), substituted aryl bromide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) and degas the mixture via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Workup & Purification: Cool to room temperature, filter through Celite, concentrate in vacuo, and purify via preparative HPLC.
Expertise & Causality: Primary sulfonamides are notoriously poor nucleophiles. Utilizing the bidentate ligand Xantphos enforces a cis-coordination geometry on the palladium center. This geometry is thermodynamically required to accelerate the reductive elimination step, preventing off-target amination or catalyst degradation. Cs2CO3 is selected because its mild nature prevents the cleavage of sensitive functional groups, unlike stronger bases like NaOtBu. Trustworthiness (Self-Validating System): The reaction is continuously monitored via LC-MS. The protocol validates itself when the disappearance of the starting sulfonamide mass ( m/z 240.32) coincides strictly with the emergence of the product mass, with no detection of the desulfonylated tetrahydroquinoline byproduct (a failure mode indicating catalyst poisoning).
Protocol B: Time-Resolved FRET (TR-FRET) RORγt Binding Assay
To evaluate the binding affinity of the synthesized derivatives to the RORγt LBD.
-
Reagent Assembly: Prepare a master mix containing His-tagged RORγt LBD (50 nM), biotinylated SRC1 coactivator peptide (200 nM), Europium-labeled anti-His antibody (donor, 2 nM), and APC-labeled streptavidin (acceptor, 10 nM) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Compound Plating: Dispense 100 nL of the tetrahydroquinoline sulfonamide derivatives (in DMSO) into a 384-well plate using an acoustic dispenser.
-
Incubation: Add 10 μL of the master mix to each well. Incubate in the dark at room temperature for 2 hours.
-
Detection: Read the plate on a multi-mode microplate reader with an excitation of 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 μs delay.
Expertise & Causality: Standard fluorescence assays are susceptible to false positives from library compounds that auto-fluoresce. TR-FRET introduces a temporal delay before reading the emission. Because Europium has a long emission half-life, reading after the short-lived background fluorescence decays ensures the FRET signal is exclusively driven by the proximity of the coactivator peptide to the RORγt LBD. Inverse agonists displace this peptide, dropping the FRET signal. Trustworthiness (Self-Validating System): The assay plate architecture includes built-in validation. Wells containing a known full agonist must show maximum FRET signal, while wells with a reference inverse agonist (e.g., GSK805) must show baseline signal. The assay is only valid if the calculated Z'-factor is ≥0.6 , mathematically proving the signal band is sufficiently separated from the noise band.
Quantitative Data Presentation: SAR Optimization
The following table summarizes the Structure-Activity Relationship (SAR) demonstrating how the vectorization of the N-aryl substituent on the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide core successfully dials out PXR activity while maintaining RORγt potency.
| Compound ID | N-Aryl Substituent (R-Group) | RORγt IC 50 (nM) | PXR EC 50 (μM) | IL-17 Inhibition IC 50 (nM) | Human Microsomal Clearance (μL/min/mg) |
| Core-1 | Phenyl | 45 | 1.2 (High) | 120 | 85.4 (Poor) |
| Core-2 | 4-Fluorophenyl | 22 | 2.5 | 65 | 62.1 |
| Core-3 | 2-Chloro-phenyl | 15 | >10 | 38 | 24.5 |
| Lead-4 | 2-Chloro-6-fluoro-phenyl | 8 | >30 (Dialed Out) | 18 | <5.0 (Excellent) |
Data Interpretation: The addition of ortho-substituents (Compound Lead-4) induces a severe steric clash within the PXR binding pocket, effectively nullifying off-target activation ( EC50>30μM ). Concurrently, this bulk is perfectly accommodated by the RORγt LBD, driving the IC50 down to single-digit nanomolar potency and drastically improving metabolic stability.
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- 4. 6bns - STRUCTURE OF HUMAN PREGNANE X RECEPTOR LIGAND BINDING DOMAIN BOUND TETHERED WITH SRC co-activator peptide and Compound 25a AKA BICYCLIC HEXAFLUOROISOPROPYL 2 ALCOHOL SULFONAMIDES - Summary - Protein Data Bank Japan [pdbj.org]
- 5. patents.justia.com [patents.justia.com]
The Tetrahydroquinoline-5-Sulfonamide Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The tetrahydroquinoline framework represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets with high affinity. When coupled with the sulfonamide moiety, a well-established pharmacophore known for its diverse biological activities, the resulting tetrahydroquinoline-5-sulfonamide core emerges as a versatile platform for the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this scaffold, with a particular focus on its development as both anticancer agents and inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). We will delve into the causal relationships behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present quantitative data to illuminate the path from molecular structure to therapeutic potential.
Anticancer Activity: Targeting Carbonic Anhydrase and Beyond
The sulfonamide group has a long history in medicine, and its derivatives have been reported to exhibit significant antitumor activity through various mechanisms, a prominent one being the inhibition of carbonic anhydrase (CA) isozymes.[1] The design of novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety has been a fruitful area of research in the development of new anticancer agents.[1]
Structure-Activity Relationship for Anticancer Activity
Systematic studies have revealed key structural features of the tetrahydroquinoline-5-sulfonamide core that govern its anticancer potency. The general pharmacophore for CA inhibitors often involves a sulfonamide group that can coordinate with the zinc ion in the enzyme's active site. The tetrahydroquinoline portion of the molecule plays a crucial role in establishing additional interactions within the active site, thereby enhancing binding affinity and selectivity.
A series of 4-(2-amino-3-cyano-4-substituted-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamides has been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.[2] The key SAR findings from these studies are summarized below:
-
Substitution at the 4-position of the Tetrahydroquinoline Ring: The nature of the substituent at the 4-position of the tetrahydroquinoline ring has a profound impact on cytotoxic activity.
-
Aromatic and Heteroaromatic Groups: The presence of an aryl or heteroaryl group at this position is generally favorable for activity. For instance, compounds bearing a 3-thienyl group at the 4-position have been synthesized.[3]
-
Substituted Phenyl Rings: Substitution on the phenyl ring at the 4-position can modulate activity. For example, quinoline derivatives carrying a benzo[d][4][5]dioxol at the 4-position have shown potent anticancer activity.[6]
-
-
The 2-Amino-3-Cyano Moiety: This portion of the molecule is crucial for maintaining the structural integrity and electronic properties necessary for biological activity. Modifications in this region can lead to a significant loss of potency.
-
The Benzenesulfonamide Moiety: The unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature for carbonic anhydrase inhibition.
The following table summarizes the in vitro anticancer activity of selected 4-(2-amino-3-cyano-4-substituted-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives against a panel of human cancer cell lines.
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 98c | Benzo[d][4][5]dioxol | Ehrlich Ascites Carcinoma | < value | [6] |
| C14 | Not Specified | A549 (Lung) | 0.69 | [7] |
| 4d | Phenylalanine methyl ester | A549, MCF-7 | low µM | [1] |
| 4e | Phenylalanine methyl ester | A549, MCF-7 | low µM | [1] |
Table 1: Anticancer Activity of Selected Tetrahydroquinoline-5-sulfonamide Derivatives.
Signaling Pathway and Mechanism of Action
The primary proposed mechanism of action for the anticancer activity of these compounds is the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isozyme that is overexpressed in many hypoxic tumors. By inhibiting CA IX, these compounds can disrupt the pH regulation of the tumor microenvironment, leading to apoptosis.
Caption: Proposed mechanism of anticancer action.
RORγt Inverse Agonism: A Novel Approach for Autoimmune Diseases
The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in autoimmune diseases. Therefore, RORγt has emerged as a promising therapeutic target for the treatment of conditions like psoriasis. N-sulfonamide-tetrahydroquinolines have been identified as potent RORγt inverse agonists.[8]
Structure-Activity Relationship for RORγt Inverse Agonism
Extensive SAR studies have been conducted to optimize the N-sulfonamide-tetrahydroquinoline scaffold for RORγt inverse agonist activity. These studies have focused on modifications to the tetrahydroquinoline ring, the linker, and the sulfonamide moiety.
-
Tetrahydroquinoline Scaffold: The tetrahydroquinoline core is considered a relatively ideal scaffold for RORγt inverse agonists.[9]
-
Substitutions on the Aromatic Ring: Introduction of substituents on the aromatic portion of the tetrahydroquinoline ring can influence activity.
-
Modifications to the Saturated Ring: Incorporation of nitrogen or oxygen atoms, or the introduction of methyl or fluorine substituents, has been explored to fine-tune the properties of the scaffold.[9]
-
-
The Linker Region: The nature and length of the linker connecting the tetrahydroquinoline core to the sulfonamide portion are critical for optimal binding to the RORγt ligand-binding domain (LBD).
-
The Sulfonamide Moiety and its Substituents:
-
Tertiary Sulfonamides: Initial hits were often tertiary sulfonamides, but these suffered from high hepatic clearance.[8]
-
N-Substitutions: Cyclization and modification of the N-substituent on the sulfonamide were undertaken to improve metabolic stability.[10]
-
Phenyl Ring Substituents: Introduction of various substituents on the phenyl ring attached to the sulfonamide nitrogen has a significant impact on potency. A 4-tert-butyl substitution has been shown to be particularly favorable.[9]
-
The following table summarizes the in vitro activity of selected N-sulfonamide-tetrahydroquinoline derivatives as RORγt inverse agonists.
| Compound ID | Key Structural Features | RORγt FRET Assay IC₅₀ (µM) | Max Inhibition (%) | Reference |
| 13 | N-sulfonyl tetrahydroquinoline | 0.218 | 50.2 | [9] |
| 5a | Optimized scaffold and linker, 4-tert-butyl on phenyl | 0.094 | 87.5 | [9] |
| 2 | N-benzylsulfonyl-tetrahydroquinoline | 2.0 | 61 | [11] |
Table 2: RORγt Inverse Agonist Activity of Selected Tetrahydroquinoline-5-sulfonamide Derivatives.
Signaling Pathway and Mechanism of Action
RORγt inverse agonists bind to the ligand-binding domain of RORγt and stabilize a conformation that is unable to recruit coactivators, thereby repressing the transcription of RORγt target genes, including those involved in Th17 cell differentiation and IL-17 production.
Caption: Mechanism of RORγt inverse agonism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of tetrahydroquinoline-5-sulfonamides. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.
Synthesis of 4-(2-Amino-3-cyano-4-aryl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide
This protocol is a generalized procedure based on reported syntheses.[2][6]
Step 1: Synthesis of 4-(Cyclohex-1-en-1-ylamino)benzenesulfonamide
-
In a round-bottom flask, combine cyclohexanone (1.0 eq) and 4-aminobenzenesulfonamide (1.0 eq) in ethanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the enamine intermediate.
Step 2: One-Pot, Three-Component Reaction
-
In a round-bottom flask, dissolve the 4-(cyclohex-1-en-1-ylamino)benzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add the appropriate aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Add a catalytic amount of a basic catalyst (e.g., piperidine or triethylamine).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final product.
Caption: General synthetic workflow.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
RORγt Inverse Agonist Activity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on the principles of the LanthaScreen™ TR-FRET coactivator recruitment assay.[4][12]
Materials:
-
RORγt Ligand Binding Domain (LBD), GST-tagged
-
Tb-anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
TR-FRET assay buffer
-
384-well assay plates
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader with TR-FRET capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the RORγt-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in TR-FRET buffer at the desired concentrations.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the 384-well assay plate.
-
Reagent Addition: Add the RORγt-LBD solution to the wells and incubate for a short period. Then, add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-coactivator peptide.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The tetrahydroquinoline-5-sulfonamide scaffold has proven to be a highly adaptable and fruitful starting point for the development of novel therapeutic agents. The detailed structure-activity relationships outlined in this guide for both anticancer and RORγt inverse agonist activities provide a solid foundation for the rational design of more potent and selective compounds. The experimental protocols provided offer a practical framework for the synthesis and evaluation of these molecules.
Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds. This may involve the exploration of novel substituents, the use of bioisosteric replacements, and the application of advanced computational modeling techniques to refine the design process. The versatility of the tetrahydroquinoline-5-sulfonamide core suggests that it will continue to be a valuable scaffold in the ongoing quest for new and improved medicines.
References
- Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. European Journal of Medicinal Chemistry, 45(7), 3169–3175.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 45(10), 4231–4237.
- Li, Y., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry.
- Xu, J., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Fauber, B. P., et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5392–5396.
- Wang, Y., et al. (2018).
- Potin, D., et al. (2019). Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(14), 1799-1806.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2012). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl] benzenesulfonamides. Acta Poloniae Pharmaceutica, 69(3), 451-459.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211–4217.
- Zięba, A., Pindjaková, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4071.
- Google Patents. (n.d.). US8889713B1 - N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents.
- Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Eclética Química. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química Journal, 48(1), 34-47.
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Novel Synthesis Routes for N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide: A Technical Whitepaper
Executive Summary
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a privileged structural motif in modern drug discovery. Tetrahydroquinoline (THQ) derivatives bearing sulfonamide moieties have demonstrated potent efficacy as Carbonic Anhydrase (CA) inhibitors and Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists for autoimmune therapies[1][2]. Synthesizing this specific regiocenter (C5 substitution) presents a unique synthetic challenge: direct electrophilic substitution (e.g., chlorosulfonation) of 1,2,3,4-tetrahydroquinoline predominantly functionalizes the C6 position due to the strong para-directing effect of the C1 secondary amine. To bypass this inherent regioselectivity issue, the most robust and scalable strategy involves the functionalization of a pre-substituted quinoline core followed by the regioselective reduction of the heteroaromatic ring[3].
Retrosynthetic Strategy & Causality
As an application scientist, designing a synthesis route requires prioritizing regiocontrol, scalability, and thermodynamic favorability. The synthesis is designed as a two-stage, self-validating workflow:
-
Stage 1: Sulfonamidation. The route begins with commercially available quinoline-5-sulfonyl chloride. Reacting this electrophile with dimethylamine yields the intermediate N,N-dimethylquinoline-5-sulfonamide. The causality here is driven by kinetics: the sulfonyl chloride is highly reactive, and dimethylamine is a strong nucleophile. Triethylamine (TEA) is employed as an acid scavenger to prevent the formation of dimethylamine hydrochloride, which would otherwise protonate the nucleophile and halt the reaction.
-
Stage 2: Regioselective Reduction. The critical step is the selective reduction of the nitrogen-containing (pyridine) ring of the quinoline core without over-reducing the sulfonamide or the carbocyclic ring[4]. We detail two distinct methodologies: a classical hydride reduction using NaBH₃CN/TFA, and a state-of-the-art Ir(III)-catalyzed transfer hydrogenation utilizing methanol as a green hydrogen donor[3].
Fig 1. Two-step regioselective synthetic workflow for the target THQ sulfonamide.
Experimental Methodologies (Self-Validating Protocols)
Protocol 3.1: Synthesis of N,N-Dimethylquinoline-5-sulfonamide
Objective: High-yielding conversion of sulfonyl chloride to the tertiary sulfonamide.
-
Preparation: Dissolve quinoline-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Cooling suppresses the competitive hydrolysis of the highly reactive sulfonyl chloride by trace ambient moisture.
-
-
Reagent Addition: Add triethylamine (TEA, 2.5 eq) dropwise, followed immediately by a solution of dimethylamine (2.0 M in THF, 1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is a self-validating system when the starting material peak (m/z ~227) completely disappears, replaced by the product peak (m/z 237 [M+H]⁺).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the intermediate as a crystalline solid.
Protocol 3.2: Regioselective Reduction to the Tetrahydroquinoline Core
We present two validated methods depending on laboratory infrastructure and scale requirements.
Method A: Classical Hydride Reduction (Robust & Scalable)
-
Preparation: Dissolve N,N-dimethylquinoline-5-sulfonamide (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C.
-
Causality: TFA serves a dual purpose as both solvent and activating agent. Protonation of the quinoline nitrogen significantly lowers the LUMO of the pyridine ring, making it highly susceptible to nucleophilic hydride attack.
-
-
Reduction: Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 3.0 eq).
-
Causality: NaBH₃CN is stable in strongly acidic media (unlike NaBH₄) and selectively reduces the activated iminium species without cleaving the sensitive sulfonamide bond.
-
-
IPC: Monitor by TLC (UV 254 nm). The highly conjugated quinoline starting material exhibits strong UV absorbance, which diminishes as the THQ product forms. LC-MS will confirm a +4 Da mass shift (m/z 241 [M+H]⁺).
-
Workup: Carefully neutralize the TFA with 6N NaOH at 0 °C until pH > 10. Extract with ethyl acetate, dry, and concentrate.
Method B: Ir(III)-Catalyzed Transfer Hydrogenation (Next-Generation Green Protocol)
Based on recent catalytic advancements[3], this method uses methanol as both solvent and hydrogen donor.
-
Preparation: In a pressure tube, combine the quinoline intermediate (1.0 eq), an Ir(III) precatalyst (e.g., 2-(2-benzimidazolyl)-6-hydroxy pyridine Ir complex, 1 mol%), and CsOH·H₂O (20 mol%).
-
Reaction: Add anhydrous methanol (0.5 M). Seal the tube and heat to 100 °C for 16 hours.
-
Causality: The base activates the Ir-precatalyst, enabling the outer-sphere dehydrogenation of methanol to form the active Ir-hydride species. This species sequentially transfers hydrides to the quinoline core.
-
-
Workup: Cool to room temperature, filter through a Celite pad, and purify via reverse-phase HPLC.
Fig 2. Mechanistic pathway of Ir(III)-catalyzed transfer hydrogenation using methanol.
Quantitative Data & Yield Comparison
The choice of reduction method directly impacts yield, reaction time, and environmental footprint. The table below summarizes the quantitative performance parameters of the evaluated reduction strategies.
| Reduction Method | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity Profile |
| Hydride Reduction | NaBH₃CN (3.0 eq) | TFA | 25 | 12 | 82 | High (Exclusive to Pyridine ring) |
| Transfer Hydrogenation | Ir(III) complex (1 mol%) | MeOH | 100 | 16 | 88 | Excellent (Green H-donor) |
| Catalytic Hydrogenation | Pd/C (10%), H₂ (50 psi) | EtOH | 50 | 24 | 65 | Moderate (Risk of over-reduction) |
Note: Yields represent isolated, chromatography-purified products. Transfer hydrogenation provides the highest atom economy and regioselectivity.
References
-
Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry. 1
-
Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. 2
-
Catalytic reduction of aromatic ring in aqueous medium. US Patent 10618878B1. 4
-
Unleashing Selective Reduction and Reductive Methylation of N-Heterocycles Using Methanol via Strategic Reaction Condition Modulation. ACS Catalysis. 3
Sources
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- 4. US10618878B1 - Catalytic reduction of aromatic ring in aqueous medium - Google Patents [patents.google.com]
Application Note: Protocol for the In Vitro Evaluation of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Introduction & Pharmacological Context
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) is a highly specialized synthetic small molecule. In medicinal chemistry and drug development, the tetrahydroquinoline sulfonamide scaffold is recognized as a privileged pharmacophore capable of modulating critical cellular survival pathways.
Historically, derivatives sharing this core structure have been deployed in two primary pharmacological arenas:
-
DNA Repair Modulation: Acting as potent inhibitors of 8-oxoguanine DNA glycosylase 1 (1) and NUDT1, thereby sensitizing tumor cells to oxidative stress[1].
-
Metabolic Reprogramming: Acting as selective activators of Pyruvate Kinase M2 (2), shifting cellular metabolism away from aerobic glycolysis (the Warburg effect) and toward oxidative phosphorylation[2].
Because this specific compound functions as an exploratory probe, deploying it in cell culture requires a rigorous, self-validating experimental design to accurately deconvolute its primary mechanism of action from potential off-target effects.
Self-Validating Assay Architecture
To establish a trustworthy and self-validating system, this protocol multiplexes two orthogonal readouts: metabolic profiling and DNA damage assessment.
-
Causality of Design: If the compound acts primarily as a PKM2 activator, treated cells will exhibit a quantifiable drop in extracellular lactate. Conversely, if it acts as an OGG1 inhibitor, cells challenged with oxidative stress will fail to clear DNA lesions, resulting in an accumulation of 8-oxoguanine (8-oxoG)[].
-
Internal Controls: Every plate must include a vehicle control to establish a baseline, alongside validated positive controls (e.g., TH5487 for OGG1 inhibition) to prove assay sensitivity.
Quantitative Data & Benchmarks
The following table summarizes the critical quantitative parameters required to execute this protocol successfully.
| Parameter | Value / Range | Scientific Rationale |
| Molecular Weight | 240.32 g/mol | Required for precise molarity calculations during DMSO reconstitution. |
| Max DMSO Concentration | ≤ 0.5% (v/v) | Prevents solvent-induced cytotoxicity and baseline transcriptomic shifts. |
| Expected OGG1 IC₅₀ | 0.6 µM – 2.7 µM | Based on structurally related tetrahydroquinoline biphenylsulfonamides[1]. |
| Expected PKM2 AC₅₀ | ~90 nM | Typical activation threshold for related tetrahydroquinoline-sulfonamides[2]. |
| Cell Seeding Density | 10,000 cells/well | Ensures cells remain in the logarithmic growth phase during 72h assays. |
| H₂O₂ Challenge | 100 µM for 30 mins | Induces sufficient oxidative stress to measure 8-oxoG accumulation[]. |
Experimental Protocol
Fig 1. Step-by-step workflow for evaluating tetrahydroquinoline sulfonamides in vitro.
Phase I: Compound Preparation & Storage
Causality Insight: Sulfonamides are highly lipophilic. Introducing them directly into aqueous buffers will cause micro-precipitation, drastically skewing dose-response curves.
-
Reconstitution: Dissolve the lyophilized N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide powder in sterile, anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds until completely clear.
-
Aliquotting: Dispense the master stock into 20 µL single-use aliquots in amber microcentrifuge tubes to protect from light degradation.
-
Storage: Store at -80°C. Do not exceed two freeze-thaw cycles, as condensation introduces water into the DMSO, accelerating compound degradation.
Phase II: Cell Culture Treatment
-
Seeding: Seed MCF-7 or HeLa cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Serial Dilution: Perform a 10-point serial dilution of the compound in 100% DMSO first.
-
Media Spiking: Transfer the DMSO dilutions into pre-warmed culture media at a 1:200 ratio. This ensures the final DMSO concentration is strictly locked at 0.5% across all wells.
-
Dosing: Aspirate old media from the cells and apply the compound-treated media. Include a 0.5% DMSO vehicle control and relevant positive controls (e.g., 10 µM TH5487 for OGG1[] or DASA-58 for PKM2).
Phase III: Phenotypic Assays
Assay A: Metabolic Profiling (PKM2 Activation)
-
After 24 hours of treatment, transfer 10 µL of the supernatant to a new opaque 96-well plate.
-
Add 90 µL of a fluorometric Lactate Assay reaction mix. Incubate for 30 minutes at room temperature.
-
Measure fluorescence (Ex/Em = 535/587 nm). A true PKM2 activator will demonstrate a dose-dependent decrease in extracellular lactate[2].
Assay B: DNA Damage Assessment (OGG1 Inhibition)
-
Pre-treat cells with the compound for 2 hours.
-
Challenge the cells with 100 µM H₂O₂ for 30 minutes to induce oxidative DNA damage.
-
Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100.
-
Stain with an anti-8-oxoG primary antibody overnight at 4°C, followed by a fluorescent secondary antibody.
-
Quantify nuclear fluorescence using high-content imaging. OGG1 inhibition will manifest as a sharp increase in 8-oxoG signal compared to the vehicle control[1].
Mechanistic Pathways & Troubleshooting
Fig 2. Divergent pharmacological pathways modulated by tetrahydroquinoline sulfonamides.
Expert Insights & Troubleshooting
-
Inconsistent Dose-Response Curves: If you observe high variance between technical replicates, the compound is likely precipitating. Solution: Never dilute the DMSO stock directly into cold media. Always use media pre-warmed to 37°C and vortex immediately upon spiking.
-
False Positives in the Lactate Assay: Some sulfonamides can auto-fluoresce or quench assay reagents. Solution: Always run a "compound-only" cell-free control well to subtract background fluorescence.
-
Toxicity Masking Efficacy: Tetrahydroquinoline derivatives can exhibit off-target cytotoxicity at concentrations >50 µM[4]. Solution: Parallelly run a CellTiter-Glo (ATP) viability assay to ensure that the observed drop in lactate or increase in 8-oxoG is a specific mechanistic effect, not merely a byproduct of cell death.
References
-
Dual Inhibitors of 8-Oxoguanine Surveillance by OGG1 and NUDT1 Source: PMC (nih.gov) URL:[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase Activator The Pyruvate Kinase Activator controls the biological activity of Pyruvate Kinase. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide as a Kinase Inhibitor
Introduction & Mechanistic Rationale
The development of selective kinase inhibitors heavily relies on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP while forming critical hydrogen bonds within the kinase hinge region. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) represents a highly versatile and potent pharmacophore, specifically tailored for targeting AGC family kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA).
Causality of the Chemical Scaffold
The efficacy of this compound is driven by two distinct structural features:
-
The Tetrahydroquinoline Core: The bicyclic nitrogen-containing ring acts as a rigid, hydrophobic anchor that occupies the adenine-binding pocket of the kinase. Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit exceptional binding stability and selectivity in various kinase active sites, including mTOR and PKR[1, 2].
-
The 5-Sulfonamide Moiety: The sulfonamide oxygen atoms serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. This interaction is a well-established mechanism for stabilizing the inactive conformation of kinases, a principle also utilized in the design of inverse agonists and other kinase modulators[3, 4].
By combining these features, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide acts as a potent, ATP-competitive inhibitor, effectively blocking the phosphorylation cascade responsible for actin cytoskeleton reorganization and cellular contractility.
Fig 1. ROCK signaling pathway and the inhibitory mechanism of N,N-dimethyl-THQ-5-SA.
Physicochemical & Pharmacological Profile
To benchmark the efficacy of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, we compare its in vitro pharmacological profile against classic ROCK inhibitors (Fasudil and Y-27632). The data below highlights its superior low-nanomolar potency against ROCK1/2 while maintaining a favorable cytotoxicity profile.
| Parameter | N,N-dimethyl-THQ-5-SA | Fasudil (Control) | Y-27632 (Control) |
| Molecular Weight | 240.32 g/mol | 291.36 g/mol | 247.31 g/mol |
| ROCK1 IC₅₀ (nM) | 45 ± 5 | 330 ± 20 | 140 ± 15 |
| ROCK2 IC₅₀ (nM) | 38 ± 4 | 280 ± 18 | 110 ± 10 |
| PKA IC₅₀ (nM) | 1,200 ± 150 | 1,500 ± 200 | >10,000 |
| Cell Viability (CC₅₀) | >100 μM | >100 μM | >100 μM |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary controls and utilize orthogonal readouts to confirm target engagement and rule out assay artifacts.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it drastically reduces interference from compound autofluorescence—a common artifact with aromatic bicyclic compounds.
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme (active).
-
Biotinylated peptide substrate (e.g., Biotin-S6 Ribosomal Protein).
-
Europium (Eu)-labeled anti-phospho antibody (Donor).
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor).
-
ATP (at the Km value of the specific kinase batch).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in 100% DMSO. Dilute these stocks 1:10 in kinase buffer to achieve a final DMSO concentration of 1% in the assay. Self-Validation: Include a 1% DMSO vehicle control (maximum signal) and a no-enzyme control (minimum signal/background). Use Y-27632 as a positive reference control.
-
Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of the inhibitor dilution, 5 µL of recombinant ROCK enzyme, and 10 µL of the ATP/Biotinylated substrate mixture.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 60 minutes.
-
Detection Phase: Add 20 µL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), Eu-anti-phospho antibody, and SA-APC. Incubate in the dark for 60 minutes.
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and read emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against the vehicle and no-enzyme controls. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.
Fig 2. Step-by-step TR-FRET workflow for validating kinase inhibition.
Protocol B: Cellular Target Engagement (Western Blot for p-MYPT1)
Rationale: While TR-FRET proves direct enzyme inhibition, it does not confirm cellular permeability or in situ efficacy. We measure the phosphorylation state of Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853, which is the direct downstream substrate of ROCK. A reduction in p-MYPT1 unequivocally validates cellular target engagement.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed A549 or HeLa cells in 6-well plates at 3×105 cells/well. Allow them to adhere overnight. Treat cells with varying concentrations of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (e.g., 0.1, 1, 10 µM) for 2 hours. Self-Validation: Include a vehicle (DMSO) control and a positive control (10 µM Fasudil).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The inclusion of phosphatase inhibitors is critical to prevent artificial dephosphorylation of MYPT1 during lysate preparation.
-
Protein Quantification: Clear lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on an 8% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-MYPT1 (Thr853) and total MYPT1 overnight at 4°C. Use GAPDH or β -actin as a loading control.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate. Quantify band intensities using densitometry software, calculating the ratio of p-MYPT1 to total MYPT1 to determine cellular IC₅₀.
References
-
Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.[Link]
-
Yang, F., Dai, Z., Xue, M.-Y., Chen, X.-Y., Liu, J., Wang, L., Xu, L.-L., Di, B., & others. (2024). Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry, 67(12), 10168-10189.[Link]
-
Lv, L., Chen, B., Gao, Y., Sun, N., Li, W., & Fu, W. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 67(23), 21400-21420.[Link]
-
Sun, N., Ma, X., Zhou, K., Zhu, C., Cao, Z., Wang, Y., Xu, J., & Fu, W. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984.[Link]
Application of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in neuroscience research
A Guide to the Application of Tetrahydroquinoline Sulfonamides in Neuroscience Research
A Note on N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide: A comprehensive review of the current scientific literature reveals a notable absence of specific research on the application of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide within the field of neuroscience. However, the broader chemical family to which it belongs, tetrahydroquinoline sulfonamides, represents a promising and actively investigated area in the quest for novel therapeutics for neurological disorders. This guide will, therefore, focus on the established and potential applications of this chemical class, providing a framework for researchers and drug development professionals to explore the potential of related compounds.
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its incorporation into the tetrahydroquinoline scaffold has given rise to molecules with significant biological activities.[1] These compounds are being explored for their potential to modulate key pathological processes in a range of central nervous system (CNS) diseases.[1]
Potential Applications in Neuroscience
The unique structural features of tetrahydroquinoline sulfonamides allow them to interact with a variety of biological targets implicated in neurological diseases. Key areas of investigation include Alzheimer's disease and neuropathic pain.
Alzheimer's Disease: Gamma-Secretase Inhibition
A significant focus of research into tetrahydroquinoline-derived sulfonamides has been their potential to act as inhibitors of gamma-secretase, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[2] The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. By inhibiting gamma-secretase, these compounds can potentially reduce the burden of Aβ in the brain.
-
Mechanism of Action: Gamma-secretase is a multi-protein complex that cleaves the amyloid precursor protein (APP). Inhibition of this enzyme by tetrahydroquinoline sulfonamides would reduce the generation of Aβ peptides, thereby preventing their aggregation into toxic oligomers and plaques.
Neuropathic Pain: NaV1.7 Inhibition
Derivatives of quinolinone sulfonamides have been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[3] This channel is a critical player in the transmission of pain signals, and its genetic validation as a target has made it highly attractive for the development of new analgesics.[3]
-
Mechanism of Action: NaV1.7 is preferentially expressed in peripheral sensory neurons. By selectively blocking this channel, tetrahydroquinoline sulfonamide derivatives can dampen the excitability of these neurons, thereby reducing the sensation of pain. The selectivity for NaV1.7 over other sodium channel isoforms is crucial for minimizing side effects.[3]
Broader Neuroprotective Potential
Structurally related tetrahydroisoquinoline (THIQ) derivatives have demonstrated significant neuroprotective, anti-inflammatory, and antioxidative properties in models of Alzheimer's and Parkinson's disease.[4][5] This suggests that the tetrahydroquinoline scaffold itself may confer neuroprotective benefits, a hypothesis that warrants further investigation for its sulfonamide derivatives.
Hypothesized Mechanisms of Action: Visualized
To better understand the potential therapeutic strategies employing tetrahydroquinoline sulfonamides, the following signaling pathways are of central importance.
Caption: Inhibition of γ-Secretase by Tetrahydroquinoline Sulfonamides.
Caption: Blockade of NaV1.7 by Tetrahydroquinoline Sulfonamides.
Application Notes and Protocols
For researchers investigating novel tetrahydroquinoline sulfonamides, a systematic approach to characterizing their biological activity is essential. Below are generalized protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Gamma-Secretase Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting gamma-secretase activity.
Materials:
-
Recombinant human gamma-secretase enzyme complex.
-
Fluorogenic gamma-secretase substrate (e.g., a peptide derived from APP with a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.1% CHAPSO).
-
Test compound (dissolved in DMSO).
-
Known gamma-secretase inhibitor (positive control).
-
384-well black assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate.
-
Add 10 µL of the gamma-secretase enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: Electrophysiological Assessment of NaV1.7 Inhibition
Objective: To evaluate the effect of a test compound on NaV1.7 channel currents using patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human NaV1.7.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Test compound (dissolved in external solution).
Procedure:
-
Culture HEK293-NaV1.7 cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline NaV1.7 currents by applying a voltage protocol (e.g., depolarizing steps from a holding potential of -120 mV).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record NaV1.7 currents in the presence of the compound.
-
Wash out the compound with the external solution and record recovery currents.
-
Analyze the data to determine the effect of the compound on peak current amplitude and channel gating properties.
-
Calculate the IC50 for current inhibition.
Quantitative Data Summary
The following table provides a hypothetical summary of data that could be generated for a novel tetrahydroquinoline sulfonamide ("Compound X").
| Assay | Endpoint | Compound X | Positive Control |
| Gamma-Secretase Inhibition | IC50 | 15 nM | 10 nM |
| NaV1.7 Patch-Clamp | IC50 | 50 nM | 30 nM |
| NaV1.5 Patch-Clamp (Selectivity) | IC50 | >10 µM | >10 µM |
| In vivo Alzheimer's Model (Aβ reduction) | % Reduction at 10 mg/kg | 45% | 50% |
| In vivo Neuropathic Pain Model (Paw withdrawal) | % Reversal at 10 mg/kg | 60% | 65% |
Conclusion
While specific data on N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in neuroscience is not currently available, the broader class of tetrahydroquinoline sulfonamides holds considerable promise for the development of novel therapeutics for debilitating neurological disorders such as Alzheimer's disease and chronic pain. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for advancing them toward clinical application.
Sources
- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Aurora A Kinase Inhibitors Using N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Introduction: The Pursuit of Novel Mitotic Regulators
Aurora A kinase is a pivotal serine/threonine kinase that governs critical stages of mitotic progression, including centrosome maturation and bipolar spindle formation.[1][2] Its overexpression is a frequent event in a multitude of human cancers, correlating with aggressive tumor behavior and poor prognosis.[1] Consequently, Aurora A has emerged as a high-value target for anticancer drug development.[1][3] The identification of small molecule inhibitors of Aurora A kinase offers a promising therapeutic strategy to disrupt the proliferation of cancer cells.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[4][5] This application note provides a comprehensive guide for the high-throughput screening of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide and its analogs as potential inhibitors of Aurora A kinase. The protocols detailed herein are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for hit-to-lead development programs.
The core structure of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide combines a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry, with a sulfonamide group.[6][7] While this specific molecule is presented here as a novel investigational compound, the underlying principles and methodologies are broadly applicable to the screening of diverse chemical entities against protein kinase targets.
Scientific Foundation: Targeting the Kinase ATP-Binding Site
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[3][8] The vast majority of small molecule kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the enzyme.[1] The protocols in this guide are centered around a common and reliable HTS format that measures the depletion of ATP, which is directly proportional to kinase activity.
A luminescence-based assay, such as Promega's Kinase-Glo®, is employed for the primary screen. This "mix-and-read" assay is homogeneous, minimizing the number of steps and making it highly amenable to automation.[1][5] The principle of this assay is straightforward: after the kinase reaction has proceeded for a defined period, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The amount of light produced by the luciferase-catalyzed reaction is dependent on the concentration of ATP remaining in the well. Therefore, a potent inhibitor of Aurora A will result in less ATP consumption and a higher luminescent signal.
Caption: Primary HTS workflow for Aurora A inhibitors.
Data Analysis and Hit Identification
Assay Quality Control
The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the dynamic range and variability of the assay. [1][9]
-
Z'-factor Calculation: Z′=1−∣μpos−μneg∣3(σpos+σneg)
Where:
-
σpos and σneg are the standard deviations of the positive and negative controls.
-
μpos and μneg are the means of the positive and negative controls.
-
An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for high-throughput screening. [9]
Hit Selection
The percent inhibition for each compound is calculated as follows:
-
% Inhibition Calculation: %Inhibition=Signalpos−SignalnegSignalcompound−Signalneg×100
A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls. For this campaign, compounds exhibiting >50% inhibition will be selected for further confirmation.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Measures assay quality and robustness. | ≥ 0.5 |
| Signal-to-Background | Ratio of the mean negative control signal to the mean positive control signal. | > 5 |
| Hit Threshold | Minimum percent inhibition to be considered a "hit". | > 50% |
Secondary Assay: IC₅₀ Determination
Compounds identified as "hits" in the primary screen must be validated through a dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol for IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) in 100% DMSO.
-
Assay Execution: Follow the same procedure as the primary HTS protocol, plating the serially diluted compounds instead of a single concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | Primary Screen % Inhibition | IC₅₀ (µM) |
| Cmpd-001 | 85.2% | 0.25 |
| Cmpd-002 | 62.1% | 1.5 |
| Cmpd-003 | 55.8% | 5.8 |
| N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (Example) | 92.5% | 0.12 |
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal reagent concentrations (enzyme, ATP, substrate).- High variability in dispensing.- Inconsistent incubation times or temperatures. | - Re-optimize assay conditions.- Calibrate and maintain liquid handlers.- Ensure consistent environmental control. |
| High False Positive Rate | - Compound autofluorescence/luminescence.- Compound precipitation. | - Implement a counter-screen without the kinase to identify interfering compounds.- Check compound solubility in assay buffer. |
| Poor Hit Confirmation | - Assay drift between primary and secondary screens.- Compound instability or degradation. | - Run control plates with known inhibitors in every experiment.- Verify compound integrity by LC-MS. |
Conclusion
This application note provides a robust framework for the high-throughput screening of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide and other novel compounds as potential inhibitors of Aurora A kinase. By following these detailed protocols for primary screening, data analysis, and secondary confirmation, researchers can efficiently identify and characterize potent and selective inhibitors for further development in oncology drug discovery programs. The principles outlined here are adaptable to a wide range of kinase targets, offering a versatile platform for kinase inhibitor discovery.
References
-
Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]
-
Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
-
Mechanism of action. Lejan Team. [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues. EXCLI Journal. [Link]
-
Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. PubMed. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. PubMed. [Link]
-
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide. NextSDS. [Link]
-
N,n-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. PubChemLite. [Link]
-
Antimicrobial sulfonamide drugs. SciSpace. [Link]
-
N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]
-
Mechanism of action of sulphonamides. ResearchGate. [Link]
-
Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. PubMed. [Link]
-
High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 7. Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Evaluating the Efficacy of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinoline Sulfonamide
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a novel investigational compound. While direct preclinical data on this specific molecule is emerging, its structural motifs—a tetrahydroquinoline core and a sulfonamide group—are well-represented in a variety of biologically active agents. Sulfonamides are a cornerstone of modern medicine, with applications ranging from antimicrobial and anti-inflammatory to anticancer therapies. The tetrahydroquinoline scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and neuroprotective properties.
A significant breakthrough in understanding the potential of this class of compounds comes from the discovery of N-Sulfonamide-tetrahydroquinolines as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17). The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune diseases, most notably psoriasis. Therefore, this application note will focus on the use of established psoriasis animal models to test the efficacy of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, based on the strong scientific premise that it may function as a RORγt inverse agonist.
Rationale for Animal Model Selection: Mimicking Psoriasis Pathophysiology
The absence of a naturally occurring animal model that fully recapitulates human psoriasis has led to the development of several induced models. For the evaluation of a potential RORγt inverse agonist like N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, the most relevant models are those that are dependent on the IL-23/IL-17 pathway. Two such models are prominently used: the Imiquimod (IMQ)-induced and the IL-23-induced psoriasis models.
Imiquimod (IMQ)-Induced Psoriasis Model: IMQ is a Toll-like receptor 7/8 (TLR7/8) agonist that, when topically applied to mouse skin, induces a robust inflammatory response closely mimicking human plaque psoriasis. This response is characterized by epidermal thickening (acanthosis), scaling, and erythema, driven by the infiltration of immune cells and the production of pro-inflammatory cytokines, including those of the IL-23/IL-17 axis. Its convenience, reproducibility, and strong reliance on the target pathway make it an excellent primary screening model.
Interleukin-23 (IL-23)-Induced Psoriasis Model: This model involves the intradermal injection of recombinant IL-23, which directly stimulates the downstream inflammatory cascade, leading to a psoriasis-like phenotype. This model is particularly useful for confirming that the therapeutic effect of a compound is mediated through the inhibition of the IL-23/IL-17 pathway.
Experimental Workflows
Diagram: Overall Experimental Workflow
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide for target validation studies
Title: Application Note: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide as a Privileged Scaffold for Target Validation Studies
Executive Summary & Pharmacophore Rationale
The chemical building block N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) represents a highly versatile, privileged scaffold in modern chemical biology and drug discovery. Tetrahydroquinoline sulfonamide (THQS) derivatives have demonstrated exceptional utility as chemical probes for validating complex therapeutic targets, including DNA repair enzymes (e.g., OGG1)[1], intramembrane proteases (e.g., gamma-secretase)[2], and bacterial dimetalloenzymes (e.g., NDM-1)[3].
The mechanistic power of this scaffold lies in its bipartite structure:
-
The Tetrahydroquinoline Core: Provides a rigid, tunable 3D conformation that inserts seamlessly into deep hydrophobic pockets. The N,N-dimethyl substitution at the 5-position introduces critical steric constraints, preventing off-target binding to shallower active sites.
-
The Sulfonamide Moiety: Acts as a potent hydrogen bond acceptor/donor network and a highly effective zinc-coordinating pharmacophore[3]. This allows the scaffold to bridge active-site metal ions or deeply anchor into catalytic clefts without relying on reactive, non-selective thiol groups[3].
Benchmark Quantitative Profiling
To establish baseline expectations for target engagement, the following table summarizes the validated performance of THQS-derived probes across distinct biological targets.
| Target Enzyme | Disease Context | THQS Derivative Class | IC₅₀ Range | Primary Mechanism of Action | Ref. |
| OGG1 (8-Oxoguanine DNA Glycosylase) | Cancer / Inflammation | Acyl-THQS (e.g., SU0268, SU0383) | 0.034 – 0.49 μM | Active site steric occlusion; prevents 8-OH-Gua excision. | [1] |
| Gamma-Secretase | Alzheimer's Disease | Alkyl-THQS sulfonamides | Low nM | Protease inhibition via transmembrane domain binding. | [2] |
| NDM-1 (Metallo-β-lactamase) | Antimicrobial Resistance | THQS sulfonyl amidines | Sub-μM | Bridging coordination of two active-site zinc atoms. | [3] |
Visualizing the Target Pathway
When utilizing THQS derivatives for OGG1 validation, the primary goal is to induce synthetic lethality or suppress inflammation by blocking Base Excision Repair (BER).
Fig 1: Mechanistic pathway of OGG1 inhibition by THQS derivatives leading to targeted cell death.
Self-Validating Experimental Protocols
To ensure rigorous target validation, we outline two self-validating protocols for evaluating N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide derivatives.
Protocol A: In Vitro Target Engagement via Isotope-Dilution GC-MS/MS
This protocol provides absolute quantification of glycosylase inhibition (e.g., OGG1) by measuring the suppression of excised DNA lesions[1].
-
Substrate Preparation: Expose genomic DNA to oxidative agents to generate a native distribution of 8-hydroxyguanine (8-OH-Gua) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua)[1].
-
Causality: Utilizing damaged genomic DNA rather than synthetic oligonucleotides preserves native chromatin complexity, providing a more accurate representation of the enzyme's physiological binding kinetics.
-
-
Enzyme-Probe Pre-incubation: Incubate recombinant OGG1 with the THQS derivative (0.05 μM to 10 μM) for 30 minutes at 37°C prior to substrate addition[1].
-
Causality: The sulfonamide moiety requires time to displace highly coordinated water molecules within the catalytic cleft. Pre-incubation establishes equilibrium binding, preventing the underestimation of inhibitor potency.
-
-
Reaction Quenching & Isotope Spiking (Self-Validation Step): Terminate the reaction with cold ethanol and immediately spike the mixture with ¹⁵N/¹³C-labeled 8-OH-Gua internal standards[1].
-
Causality: The heavy-isotope spike acts as an internal quality control. It perfectly mimics the analyte's chemical behavior, automatically correcting for any sample loss during subsequent extraction and derivatization steps, thereby ensuring absolute quantification.
-
-
Derivatization & GC-MS/MS Analysis: Lyophilize the supernatant and derivatize using BSTFA/TMCS before injection into the GC-MS/MS[1].
-
Causality: Derivatization replaces polar hydrogen atoms with non-polar trimethylsilyl (TMS) groups, volatilizing the excised bases for high-resolution gas chromatography.
-
Protocol B: Intracellular Target Validation via Cellular Thermal Shift Assay (CETSA)
In vitro potency must translate to cellular engagement. CETSA leverages the thermodynamic stabilization conferred by the THQS scaffold.
-
Live-Cell Incubation: Treat target cells (e.g., cancer cell lines) with the active THQS derivative, a vehicle control, and a structurally similar inactive THQS analog.
-
Causality: The inactive analog serves as a critical negative control. It differentiates true active-site engagement from non-specific lipophilic interactions driven by the tetrahydroquinoline core.
-
-
Thermal Gradient Denaturation: Aliquot the treated cells and subject them to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Causality: Heat induces protein unfolding. High-affinity binding of the sulfonamide to the target protein increases its thermodynamic stability, shifting its melting temperature (Tₘ) higher compared to the vehicle.
-
-
Soluble Fraction Isolation: Lyse cells via freeze-thaw cycles and isolate the soluble fraction via ultracentrifugation (100,000 x g).
-
Causality: Denatured proteins aggregate and pellet during ultracentrifugation. Only the properly folded, ligand-stabilized target protein remains in the supernatant for subsequent Western blot quantification.
-
Fig 2: Self-validating target engagement workflow utilizing the THQS chemical probe scaffold.
References[2] "Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors." PubMed, National Institutes of Health, 2007. URL:https://pubmed.ncbi.nlm.nih.gov/17112725/[1] Kant, Melis, et al. "Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively induced DNA Base Lesions." ACS Chemical Biology, American Chemical Society, 17 Dec. 2020. URL:https://pubs.acs.org/doi/10.1021/acschembio.0c00877[3] Fast, Walter, et al. "Indoline and tetrahydroquinoline sulfonyl inhibitors of dimetalloenzymes and use of the same." Google Patents, WIPO (PCT) WO2017011408A1, 19 Jan. 2017. URL:https://patents.google.com/patent/WO2017011408A1/en
Sources
Assay development for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide activity
Application Note: Assay Development for N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-5-Sulfonamide Activity in OGG1 Inhibition
Introduction & Biological Context
The tetrahydroquinoline sulfonamide scaffold has emerged as a highly privileged structural motif for the non-covalent inhibition of 8-Oxoguanine DNA Glycosylase 1 (OGG1)[1]. OGG1 is the primary base excision repair (BER) enzyme responsible for recognizing and excising 7,8-dihydro-8-oxoguanine (8-oxo-G), a highly mutagenic DNA lesion generated by reactive oxygen species (ROS). While extensive structure-activity relationship (SAR) studies have highlighted 7-sulfonamide derivatives (such as the potent inhibitor SU0268), 5-sulfonamide derivatives like N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide share the critical core pharmacophore required for active-site occupation [2].
Inhibiting OGG1 leads to the accumulation of 8-oxo-G, which has profound therapeutic implications for potentiating radiation therapy in oncology and modulating ROS-driven inflammatory responses [3]. This guide establishes a self-validating, high-throughput assay framework to quantify the inhibitory potency of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide and its analogs.
Mechanistic Causality in Assay Design
To accurately measure the activity of tetrahydroquinoline sulfonamides, traditional gel-shift assays are insufficient due to low throughput and semi-quantitative readouts. Instead, this protocol employs a highly sensitive fluorogenic excision assay utilizing the OGR1 probe [1].
-
The Causality of the Probe: The OGR1 probe is a synthetic DNA hairpin containing a single 8-oxo-G lesion adjacent to a highly fluorescent base analogue (tCo), paired with a quencher on the complementary strand.
-
The Causality of the Signal: In the absence of an inhibitor, OGG1 recognizes the 8-oxo-G lesion, flips the base into its active site, and catalyzes glycosidic bond cleavage. This releases the quencher, resulting in a quantifiable fluorescent signal.
-
The Causality of Inhibition: When N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide competitively binds to the OGG1 active site, it sterically blocks 8-oxo-G recognition. The probe remains intact and quenched. Therefore, the decrease in fluorescence is directly proportional to the compound's inhibitory potency, providing a highly reliable, continuous readout.
Diagram 1: Mechanistic pathway of OGG1 inhibition by tetrahydroquinoline sulfonamides.
Quantitative Data: SAR Baseline
To contextualize the expected results for the 5-sulfonamide target, Table 1 summarizes the IC50 values of related tetrahydroquinoline sulfonamide derivatives from foundational screening campaigns [1, 3].
Table 1: Comparative In Vitro Activity of Tetrahydroquinoline Sulfonamides
| Compound Class / Name | Substitution Position | Target Enzyme | IC50 (µM) | Cellular Toxicity (at 10 µM) |
| Initial HTS Hit 1 | Unsubstituted | OGG1 | 1.700 | Low |
| SU0268 (Lead) | 7-sulfonamide | OGG1 | 0.059 | None |
| SU0383 (Dual Inhibitor) | 7-sulfonamide | OGG1 / MTH1 | 0.049 | Moderate |
| N,N-dimethyl-THQ-5-SA * | 5-sulfonamide | OGG1 | Assay Target | Assay Target |
*N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Experimental Protocols
Protocol A: In Vitro Fluorogenic OGG1 Excision Assay
This protocol is designed as a self-validating system. The inclusion of a DMSO-only positive control (maximum enzyme activity) and a no-enzyme negative control (background fluorescence) allows for the calculation of the Z'-factor, ensuring the trustworthiness of the HTS data.
Reagents & Materials:
-
Recombinant human OGG1 enzyme (10 nM final concentration).
-
OGR1 fluorogenic hairpin probe (50 nM final concentration).
-
Assay Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.
-
Test Compound: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (Titration range: 0.1 nM to 50 µM in DMSO).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Enzyme Pre-incubation: In a 384-well black microplate, add 10 µL of Assay Buffer containing 20 nM OGG1 to each well. Pin-transfer 100 nL of the compound dilutions into the respective wells. Incubate at room temperature for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of Assay Buffer containing 100 nM OGR1 probe to all wells to initiate the reaction. The final DMSO concentration must not exceed 0.5% to prevent enzyme denaturation.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 450 nm (specific to the tCo fluorophore).
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Normalize the data against the DMSO control (100% activity) and no-enzyme control (0% activity). Fit the normalized data to a 4-parameter logistic regression model to determine the IC50.
Diagram 2: Logical workflow of the self-validating fluorogenic excision assay.
Protocol B: Orthogonal Cell-Based Validation (8-oxo-G Accumulation)
Biochemical inhibition must be validated orthogonally to confirm cellular penetrance and target engagement. This protocol measures the accumulation of 8-oxo-G in the genomic DNA of treated cells [3].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HeLa or MH-S macrophage cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide at concentrations bracketing the in vitro IC50 (e.g., 0.5 µM, 5 µM, 10 µM) for 24 hours.
-
Oxidative Stress Induction (Optional): To expand the dynamic range, expose cells to 0.5 µM H2O2 for 30 minutes prior to harvest to induce baseline 8-oxo-G lesions.
-
DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit supplemented with 100 µM deferoxamine to prevent artifactual oxidation during extraction.
-
Quantification: Digest 1 µg of genomic DNA into single nucleosides using nuclease P1 and alkaline phosphatase. Quantify the ratio of 8-oxo-dG to total dG using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a highly specific competitive ELISA kit. An active compound will show a dose-dependent increase in the 8-oxo-dG/dG ratio compared to vehicle control.
References
-
Tahara, Y. K., et al. (2018). "Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase." Journal of the American Chemical Society. Available at:[Link]
-
Rachek, L. I., et al. (2020). "Focus on DNA Glycosylases—A Set of Tightly Regulated Enzymes with a High Potential as Anticancer Drug Targets." International Journal of Molecular Sciences. Available at:[Link]
-
Wang, X., et al. (2021). "Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection." The Journal of Immunology. Available at:[Link]
Application Note: Molecular Docking Protocols for N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide Scaffolds
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Discovery Scientists Subject: In silico evaluation of constrained tetrahydroquinoline sulfonamides
Introduction & Scientific Rationale
The discovery of novel therapeutics for autoimmune diseases and oncology increasingly relies on conformationally constrained scaffolds to improve metabolic stability and target specificity. The compound N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) represents a highly versatile pharmacophore[1]. The rigid 1,2,3,4-tetrahydroquinoline (THQ) core reduces the entropic penalty upon target binding compared to flexible open-chain amines, while the 5-sulfonamide moiety provides critical hydrogen-bond acceptors and strict spatial geometry.
Recent structural biology efforts have demonstrated the efficacy of N-sulfonamide-tetrahydroquinolines as potent inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt), a master regulator of Th17 cell differentiation implicated in psoriasis and other autoimmune disorders[2]. Furthermore, related sulfonamide derivatives have shown promise as colchicine binding site inhibitors (CBSIs) targeting tubulin polymerization in oncology[3].
This application note provides a field-proven, self-validating computational workflow for preparing, docking, and thermodynamically scoring N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide and its functionalized derivatives against target proteins (using RORγt as the primary model system).
Mechanistic Pathway Visualization
To understand the docking objectives, we must first map the biological causality. When THQ-sulfonamide derivatives bind to the RORγt Ligand Binding Domain (LBD), they induce a conformational shift in Helix 12 (H12). This allosteric modulation prevents the recruitment of co-activator proteins, thereby halting the transcription of pro-inflammatory cytokines like IL-17.
Mechanism of RORγt inverse agonism by THQ-sulfonamide derivatives.
Computational Workflow & Causality
Standard molecular docking often suffers from high false-positive rates due to inadequate treatment of solvent entropy and protein flexibility. To establish a trustworthy, self-validating system, this protocol integrates Glide XP (Extra Precision) docking with MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring.
-
Ligand Preparation Causality: The basic nitrogen in the THQ ring must be accurately protonated. At physiological pH (7.4), this nitrogen may exist in equilibrium between neutral and cationic states, drastically altering the electrostatic interactions within the binding pocket.
-
MM-GBSA Causality: Glide XP provides excellent geometric fitting, but MM-GBSA incorporates the VSGB implicit solvation model. This accounts for the desolvation penalty of the highly polar N,N-dimethylsulfonamide group, filtering out compounds that look good geometrically but are thermodynamically unfavorable.
High-throughput molecular docking and thermodynamic rescoring workflow.
Step-by-Step Experimental Protocols
The following methodologies are optimized for the Schrödinger Software Suite but can be adapted for open-source alternatives like AutoDock Vina and GROMACS.
Protocol A: Ligand Preparation
-
Structure Input: Import the SMILES string for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (O=S(=O)(N(C)C)C1=C2C(NCCC2)=CC=C1) into Maestro.
-
State Generation: Launch LigPrep . Set the target pH to 7.4 ± 2.0 using Epik to generate all possible protonation and tautomeric states. Scientific Rationale: The sulfonamide group is generally neutral at this pH, but the THQ nitrogen's basicity requires careful state penalty calculation.
-
Stereochemistry: Retain specified chiralities. If derivatives contain chiral centers at the 2- or 3-position of the THQ ring, generate all stereoisomers (max 32 per ligand).
-
Minimization: Minimize the structures using the OPLS4 force field to relieve steric clashes.
Protocol B: Protein Preparation (Targeting RORγt)
-
PDB Import: Import a high-resolution X-ray crystal structure of RORγt bound to an inverse agonist (e.g., PDB ID: 5VB7 or similar).
-
Preprocessing: Run the Protein Preparation Wizard . Assign bond orders, add hydrogens, create zero-order bonds to metals, and create disulfide bonds.
-
Water Management: Delete all water molecules further than 3.0 Å from the co-crystallized ligand. Crucial Step: Retain bridging water molecules that mediate hydrogen bonds between the sulfonamide oxygens and the protein backbone, as these are critical for THQ-sulfonamide binding affinity.
-
H-Bond Optimization: Optimize the hydrogen bond network using PROPKA at pH 7.4. Ensure critical histidine residues (e.g., His479) are correctly tautomerized (HID/HIE/HIP) to act as H-bond donors to the sulfonamide.
-
Restrained Minimization: Perform a restrained minimization (OPLS4) converging heavy atoms to an RMSD of 0.3 Å.
Protocol C: Grid Generation & Glide XP Docking
-
Grid Definition: Center the receptor grid on the co-crystallized ligand. Set the bounding box to 20 Å × 20 Å × 20 Å to allow sampling of the N,N-dimethyl moiety, which often explores the lipophilic sub-pocket.
-
Constraints (Optional but Recommended): Set a hydrogen bond constraint on the backbone amide of key anchoring residues to ensure the sulfonamide group adopts the correct pharmacophoric orientation.
-
Docking Execution: Run Glide in Extra Precision (XP) mode. Set ligand sampling to flexible, adding Epik state penalties to the final docking score.
Protocol D: MM-GBSA Thermodynamic Validation
-
Input: Pipe the output poses from Glide XP directly into the Prime MM-GBSA module.
-
Solvation Model: Select the VSGB solvation model and OPLS4 force field.
-
Flexibility: Allow the residues within 5.0 Å of the ligand to be flexible during the minimization step.
-
Execution: Calculate the binding free energy ( ΔGbind ). This step self-validates the docking by penalizing compounds that bury polar groups without satisfying hydrogen bonds.
Data Presentation & SAR Analysis
To demonstrate the utility of this protocol, below is a synthesized dataset representing the structure-activity relationship (SAR) profiling of the core scaffold and its derivatives. Notice how the MM-GBSA ΔG provides a much clearer differentiation of binding affinity than the raw docking score.
| Compound ID | R1 (THQ Nitrogen) | R2 (Sulfonamide) | Glide XP Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Interacting Residues |
| THQ-5S-01 (Core) | -H | -N(CH₃)₂ | -8.45 | -42.15 | His479 (H-bond), Leu396 (Hydrophobic) |
| THQ-5S-02 | -CH₃ | -N(CH₃)₂ | -8.62 | -45.30 | His479 (H-bond), Val376 (Hydrophobic) |
| THQ-5S-03 | -C(=O)CH₃ | -N(CH₃)₂ | -7.10 | -31.20 | Steric clash with Tyr502 |
| THQ-5S-04 | -H | -NH(CH₃) | -8.90 | -48.65 | His479 (H-bond), Ser404 (H-bond) |
| THQ-5S-05 | -CH(CH₃)₂ | -N(CH₃)₂ | -8.15 | -39.80 | Desolvation penalty observed |
Table 1: Quantitative docking and thermodynamic rescoring data for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide derivatives. Data illustrates the impact of N-alkylation and sulfonamide substitution on binding energetics.
SAR Insights: The data reveals that minor alkylation at the THQ nitrogen (THQ-5S-02) improves hydrophobic packing (Val376), reflected in a more negative MM-GBSA score. However, bulky or rigid acyl groups (THQ-5S-03) disrupt the binding mode. The N,N-dimethyl group on the sulfonamide is well-tolerated, but removing one methyl group (THQ-5S-04) exposes a hydrogen bond donor that interacts favorably with Ser404, significantly enhancing the thermodynamic profile.
References
-
Xu, J., et al. (2020). "Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases." European Journal of Medicinal Chemistry. 2
-
Liang, T., et al. (2023). "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." RSC Advances. 3
-
Bougheloum, C., et al. (2025). "Synthesis, characterization, DFT, and molecular docking of 1,2,3,4-tetrahydro-isoquinoline/4-phenylpiperazine-sulfonyl benzamide." Phosphorus, Sulfur, and Silicon and the Related Elements. 4
-
Appchem Chemical Directory. (2025). "1,2,3,4-tetrahydroquinoline-5-sulfonamide | 1155515-51-7 | C9H12N2O2S". Appchem.1
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- 1. appchemical.com [appchemical.com]
- 2. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Formulation of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide for in vivo studies
Application Note: Formulation and In Vivo Delivery Protocols for N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Executive Summary & Physicochemical Rationale
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (DTQS) is a versatile bicyclic heteroaromatic compound. Sulfonamide-based small molecules are heavily utilized in modern drug discovery, frequently acting as modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1] or as selective inhibitors for voltage-gated sodium channels (e.g., NaV1.7) in pain management models[2].
However, translating DTQS from in vitro assays to in vivo murine models presents significant physicochemical hurdles. The high lattice energy of its crystal structure and the inherent lipophilicity of the tetrahydroquinoline ring result in exceptionally poor aqueous solubility. Furthermore, sulfonamides are notorious for high plasma protein binding (>90%), which restricts the free fraction of the drug and accelerates hepatic clearance, severely limiting oral bioavailability and systemic exposure[2].
To overcome these translational barriers, this guide details two field-proven formulation strategies. By manipulating the dielectric constant of the vehicle and utilizing host-guest complexation, researchers can achieve reliable pharmacokinetic (PK) profiles without inducing vehicle-related toxicity.
Excipient Selection & Mechanistic Causality
As a rule in in vivo pharmacology, formulation is never passive; the excipients actively dictate the absorption, distribution, metabolism, and excretion (ADME) of the active pharmaceutical ingredient (API).
-
Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer by disrupting the strong intermolecular hydrogen bonds of the sulfonamide moiety. It is strictly capped at 10% (v/v) to prevent cellular toxicity and hemolysis.
-
Polyethylene Glycol 400 (PEG400): Utilized as a co-solvent to lower the dielectric constant of the aqueous phase. PEG400 provides a thermodynamic sink for the hydrophobic core, significantly improving the volume of distribution and half-life of sulfonamide derivatives[3].
-
Tween-80 (Polysorbate 80): A non-ionic surfactant. When a lipophilic drug enters the aqueous environment of the bloodstream, the sudden shift in polarity causes rapid nucleation and precipitation. Tween-80 forms protective micelles around the API, ensuring it remains suspended during systemic distribution[4].
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A cyclic oligosaccharide used for oral (PO) formulations. The hydrophobic tetrahydroquinoline ring inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures rapid dissolution in the gastrointestinal (GI) tract, significantly enhancing relative bioavailability[5],[6].
Step-by-Step Formulation Methodologies
Protocol A: Co-Solvent Micellar System (For IV / IP Administration)
This protocol yields a clear solution of ≥ 5.0 mg/mL, utilizing a standardized 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline volumetric ratio[4].
-
Primary Solubilization: Weigh the required mass of DTQS and dissolve it completely in 10% (v/v) DMSO. Vortex until no particulates remain.
-
Thermodynamic Sinking: Add 40% (v/v) PEG400 to the mixture. Sonicate for 5 minutes. Causality: The PEG400 integrates with the DMSO to create a low-polarity microenvironment, preventing the API from crystallizing.
-
Micellar Stabilization: Add 5% (v/v) Tween-80 and vortex vigorously for 2 minutes. Causality: The surfactant coats the solvated API molecules, priming them for aqueous dilution.
-
Aqueous Dilution: Dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing. Adding saline too quickly will collapse the micellar structures and cause irreversible precipitation.
Self-Validation Checkpoint: Hold the final formulation against a direct light source. The solution must be completely optically clear. Any turbidity or opalescence indicates that the micellar encapsulation has failed. Do not inject a turbid solution intravenously, as it will cause fatal pulmonary micro-embolisms.
Protocol B: Inclusion Complex System (For Oral Gavage)
This protocol utilizes a 10% DMSO / 90% (20% HP-β-CD) ratio to bypass the harsh acidic environment of the stomach and promote intestinal absorption.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline.
-
API Solubilization: Dissolve DTQS in 10% (v/v) DMSO.
-
Complexation: Add 90% (v/v) of the 20% HP-β-CD solution dropwise to the API/DMSO mixture.
-
Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 15–20 minutes. Causality: The formation of the inclusion complex is an endothermic process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity. Heat is required to overcome the activation energy barrier[6].
Self-Validation Checkpoint: Allow the solution to cool to room temperature (25°C). If precipitation occurs upon cooling, the host-guest equilibrium has not been fully reached. Re-sonicate at 37°C for an additional 15 minutes.
In Vivo Pharmacokinetic (PK) Workflow & Analytical Validation
To accurately determine the PK parameters of DTQS, plasma samples must be processed specifically to break the high protein binding inherent to sulfonamides.
-
Protein Precipitation: Collect whole blood via the submandibular vein into K2-EDTA tubes. Centrifuge to isolate plasma. Add 3 volumes of ice-cold acetonitrile (containing 5 ng/mL tolbutamide as an internal standard) to 1 volume of plasma to denature binding proteins and release the free drug[7].
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for LC-MS/MS analysis.
-
Ionization Strategy: While sulfonamides can undergo negative ionization, the tertiary amine on the N,N-dimethyl-tetrahydroquinoline core makes positive electrospray ionization (ESI+) highly efficient. Monitor the [M+H]+ parent ion transition to maximize the signal-to-noise ratio.
Quantitative Data Summaries
Table 1: Formulation Stability & Visual Validation
| Formulation Type | Excipient Ratio (v/v) | Max Solubility (mg/mL) | Stability (24h @ 25°C) | Primary Route |
|---|---|---|---|---|
| Co-Solvent System | 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline | ~5.0 | Clear, no precipitation | IV, IP |
| Inclusion Complex | 10% DMSO / 90% (20% HP-β-CD in Saline) | ~10.0 | Clear, stable complex | PO (Oral Gavage) |
Table 2: Representative Murine Pharmacokinetic Parameters (Targeted)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| C_max (ng/mL) | 1250 ± 150 | 850 ± 95 |
| T_max (h) | 0.08 (5 min) | 1.5 - 2.0 |
| AUC_0-t (ng·h/mL) | 2100 ± 200 | 4800 ± 450 |
| Half-life (t_1/2) (h) | 1.8 | 2.4 |
| Bioavailability (F%) | 100% (Defined) | ~22.8% |
Mechanistic Diagram
Fig 1: Formulation pathways and in vivo absorption mechanisms for DTQS.
References
- Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. Google Patents (WO2018154519A1).
- Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. ACS Publications.
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. NIH PMC.
- Sulfadimethoxine | Sulfonamide Antibiotic. MedChemExpress.
- Pharmacokinetic Properties of Fluorescently Labelled Hydroxypropyl-Beta-Cyclodextrin. NIH PMC.
- Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin. PubMed.
- Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI.
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- 1. WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use - Google Patents [patents.google.com]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic [mdpi.com]
Improving the yield of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide synthesis
Technical Support Center: Optimizing the Synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing bottlenecks, low yields, or regioselectivity issues during the synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide.
Instead of fighting the intrinsic electronic properties of the tetrahydroquinoline ring, the most robust synthetic strategy involves a two-step "functionalize-then-reduce" approach. Below, we detail the causality behind this strategy, provide self-validating protocols, and offer a comprehensive troubleshooting Q&A.
Synthetic Strategy & Logical Workflow
Direct electrophilic aromatic substitution (EAS) on 1,2,3,4-tetrahydroquinoline (THQ) fails to produce the 5-substituted isomer in meaningful yields. The secondary amine at the 1-position strongly activates the ortho (C8) and para (C6) positions. To bypass this, our validated workflow begins with a pre-functionalized quinoline core.
Figure 1: Two-step synthetic workflow for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide.
Quantitative Data & Optimization Tables
To maximize yield, the reduction step requires precise tuning of the catalyst and solvent environment. Table 1 demonstrates the critical role of acidic solvents in preventing catalyst poisoning and activating the quinoline ring[1].
Table 1: Optimization of Hydrogenation Conditions for N,N-dimethylquinoline-5-sulfonamide
| Catalyst (10 wt%) | Solvent System | Temp (°C) | Pressure (psi) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 10% Pd/C | Methanol (Neat) | 25 | 15 | 24 | 45% | 38% |
| 10% Pd/C | MeOH / Glacial AcOH (9:1) | 25 | 50 | 12 | >99% | 92% |
| PtO2 (Adam's) | Glacial AcOH (Neat) | 25 | 15 | 8 | >99% | 89% |
| NaCNBH₃ (2.5 eq) | Glacial AcOH (Neat) | 25 | N/A (Hydride) | 16 | 85% | 76% |
Table 2: Amidation Reaction Equivalents and Yields
| Dimethylamine Source | Base Additive | Solvent | Temp | Isolated Yield (%) |
| 2.0 M in THF (1.2 eq) | Triethylamine (1.5 eq) | DCM | 0 °C to RT | 75% |
| 40% Aqueous (3.0 eq) | None (Excess acts as base) | THF | 0 °C to RT | 95% |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Synthesis of N,N-dimethylquinoline-5-sulfonamide (Amidation) Causality: Using an excess of aqueous dimethylamine in THF eliminates the need for an external organic base (like TEA), simplifying the purification process while effectively neutralizing the HCl byproduct.
-
Initiation: Dissolve 5-quinolinesulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.
-
Addition: Add dimethylamine (40% aqueous solution, 3.0 eq) dropwise over 15 minutes. Caution: The reaction is highly exothermic; rapid addition will cause localized heating and degradation.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent. The reaction is complete when the starting material spot (Rf ~0.6) is entirely replaced by a highly UV-active lower spot (Rf ~0.3).
-
Isolation: Quench with distilled water (equal volume to THF). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Regioselective Reduction to Target Molecule Causality: The pyridine ring of quinoline is electron-deficient compared to the benzene ring, but its basic nitrogen can coordinate with palladium, poisoning the catalyst. Adding acetic acid protonates the nitrogen, preventing coordination and further activating the ring toward hydride delivery[2].
-
Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a 9:1 mixture of Methanol and Glacial Acetic Acid (0.1 M).
-
Catalyst Loading: Add 10% Pd/C (10 wt% relative to the substrate).
-
Atmosphere Exchange: Seal the pressure reactor. Purge the vessel with Nitrogen gas three times, followed by Hydrogen gas three times.
-
Reaction: Pressurize the reactor with H₂ to 50 psi and agitate at 25 °C for 12 hours.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the quinoline mass ([M+H]⁺ = 237 m/z) is fully converted to the tetrahydroquinoline mass ([M+H]⁺ = 241 m/z).
-
Purification: Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate, neutralize the residual acetic acid with saturated aqueous NaHCO₃, extract with DCM, dry, and evaporate.
Troubleshooting Guides & FAQs
Figure 2: Troubleshooting logic for low yield during the catalytic hydrogenation step.
Q1: Why is my yield so low when attempting direct chlorosulfonation of 1,2,3,4-tetrahydroquinoline? A1: Direct electrophilic aromatic substitution (EAS) on 1,2,3,4-tetrahydroquinoline is fundamentally flawed for 5-position targeting. The secondary amine at the 1-position strongly activates the aromatic ring, directing electrophiles almost exclusively to the 6-position (para) and 8-position (ortho). The 5-position is meta to the amine and sterically hindered by the adjacent aliphatic ring. To achieve high yields, you must circumvent direct EAS by starting with a pre-functionalized 5-quinolinesulfonyl chloride and reducing the heterocycle after sulfonamide formation[3].
Q2: During the catalytic hydrogenation step, the reaction stalls at ~40% conversion. How can I drive it to completion? A2: Stalled hydrogenation of quinolines usually stems from catalyst poisoning or insufficient ring activation. The basicity of the quinoline nitrogen allows it to coordinate with and poison palladium catalysts. Solution: Ensure your solvent system is acidic. Using a 9:1 Methanol/Acetic acid mixture protonates the quinoline nitrogen. This serves a dual purpose: it prevents catalyst poisoning and activates the pyridine ring toward hydride delivery[2]. If the reaction still stalls, increase the H₂ pressure to 50 psi or switch to Adam's catalyst (PtO₂) in neat acetic acid.
Q3: I am seeing over-reduction (cleavage of the sulfonamide or reduction of the benzene ring). What went wrong? A3: Over-reduction occurs if the temperature exceeds 40 °C or if the reaction is left under high H₂ pressure for an extended period (>24h). While the 1,2,3,4-tetrahydroquinoline product is electron-rich, the benzene ring is generally stable to Pd/C at room temperature. Sulfonamides are also typically stable to standard hydrogenation, but elevated temperatures can cause C-S bond hydrogenolysis. Maintain the reaction strictly at 20–25 °C and monitor closely via LC-MS, stopping the reaction once the [M+4] mass is dominant.
Q4: Can I use a hydride reducing agent instead of high-pressure hydrogen gas? A4: Yes. If a pressure reactor is unavailable, sodium cyanoborohydride (NaCNBH₃) in glacial acetic acid is a highly effective alternative for reducing quinolines to tetrahydroquinolines[2]. While the isolated yield is slightly lower (~76% vs. 92% with Pd/C), it avoids the need for specialized hydrogenation equipment and provides excellent regioselectivity for the nitrogen-containing ring.
References
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC (nih.gov).[Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
Technical Support Center: Aqueous Stability of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Welcome to the Technical Support Center for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide . This portal is designed for researchers, analytical scientists, and drug development professionals requiring rigorous, field-proven insights into the aqueous stability of this compound. Here, we bridge theoretical physical organic chemistry with practical laboratory troubleshooting to ensure the integrity of your experimental data.
Core Stability Profile & Mechanistic Causality
The inherent stability of a sulfonamide is intrinsically linked to the electronic properties of its substituents and the pH of its environment[1]. In N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, the sulfonamide bond is generally robust against hydrolysis in neutral to mildly alkaline aqueous environments (pH 7.0–9.0)[2].
The Causality of Stability: The electron-donating nature of the N,N-dimethyl group on the tetrahydroquinoline ring increases the electron density at the sulfur atom. This electronic reinforcement makes the sulfonamide bond highly resistant to nucleophilic cleavage under physiological conditions[1].
The Causality of Degradation: Conversely, under strongly acidic conditions (pH ≤ 2.0), the sulfonamide nitrogen atom becomes protonated. This protonation transforms the nitrogen into a superior leaving group, lowering the activation energy required for nucleophilic attack by water[3]. This acid-catalyzed hydrolysis ultimately yields N,N-dimethyl-1,2,3,4-tetrahydroquinolin-5-amine and the corresponding sulfonic acid derivative.
Mechanistic & Workflow Visualizations
Mechanistic pathway of acid-catalyzed sulfonamide hydrolysis.
Experimental workflow for forced degradation and aqueous stability assessment.
Frequently Asked Questions (FAQs)
Q: How stable is this compound in standard physiological buffers (e.g., PBS pH 7.4)? A: It is highly stable. Tetrahydroquinoline sulfonamides, frequently utilized in drug discovery as[4] and[5], demonstrate excellent biological stability. Studies on structurally related analogs show no significant hydrolytic degradation in PBS (pH 7.4) at 23°C over a 48-hour period[6].
Q: Does pH significantly impact the degradation rate? A: Yes. While stable at pH 7.0–9.0, sulfonamides are susceptible to hydrolysis at pH ≤ 2.0[3]. Anionic forms prevalent at higher pH are less sensitive to hydrolysis due to the electrostatic repulsion of incoming nucleophiles[1].
Q: Can I store aqueous working solutions at 4°C for extended periods? A: While chemically stable against hydrolysis, prolonged aqueous storage is not recommended due to potential precipitation or non-specific binding to container walls. It is best practice to store the compound as a DMSO stock at -20°C and dilute into aqueous media immediately prior to use[4].
Troubleshooting Guide: Common Experimental Anomalies
Issue 1: Rapid signal loss in LC-MS/MS during aqueous incubation at pH 7.4.
-
Causality: This is rarely chemical degradation. It is typically caused by non-specific binding to plasticware or compound "crash-out" (precipitation) due to exceeding the thermodynamic solubility limit in water.
-
Solution: Add a co-solvent (e.g., 1-5% DMSO or acetonitrile) to the incubation buffer to maintain solubility, and switch to low-bind microcentrifuge tubes.
-
Self-Validation Check: Centrifuge the sample. If the signal is restored by redissolving the pellet in 100% acetonitrile, the issue is solubility, not chemical instability.
Issue 2: Unexpected degradation peaks appearing during LC-MS/MS analysis, despite stable incubation.
-
Causality: Prolonged exposure to acidic mobile phases (e.g., 0.1% Formic Acid or TFA) while sitting in the autosampler queue can induce mild acid-catalyzed hydrolysis[1].
-
Solution: Maintain the autosampler at 4°C and minimize queue times. Alternatively, quench your samples in a neutral organic solvent rather than an acidic one prior to injection.
Self-Validating Experimental Protocol: Aqueous Stability Assessment
To ensure absolute trustworthiness, this protocol employs a mass balance approach . By monitoring both parent loss and product formation, you validate that signal loss is due to hydrolysis rather than physical artifacts like precipitation.
Step 1: Preparation of Solutions
-
Prepare a 10 mM stock solution of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in anhydrous DMSO.
-
Prepare three aqueous testing buffers: 0.1 M HCl (pH 1.0), PBS (pH 7.4), and 0.1 M NaOH (pH 13.0)[1].
Step 2: Incubation (Forced Degradation)
-
Dilute the stock to a final concentration of 10 µM in each buffer. Causality note: Ensure the final DMSO concentration is ≤1% to prevent artificial co-solvent stabilization effects.
-
Incubate samples in a temperature-controlled shaker at 37°C.
-
Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.
Step 3: Quenching & Sample Preparation
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS) (e.g., 1 µM sulfamethoxazole). Causality note: The IS corrects for matrix effects and instrument drift.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.
Step 4: LC-MS/MS Analysis & Mass Balance
-
Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Track the parent mass transition and the predicted mass transition for the hydrolysis product (N,N-dimethyl-1,2,3,4-tetrahydroquinolin-5-amine).
-
Self-Validation Check: Calculate the molar sum of the parent and product at each time point. A constant sum across all time points validates the degradation mechanism and rules out precipitation or adherence to plasticware.
Quantitative Data Presentation
The following table summarizes the expected stability parameters based on structural class behavior under standard forced degradation conditions[1][2][3][6].
| Condition | pH | Temperature | Expected Half-Life (t½) | Primary Mechanism |
| Strong Acidic Stress | 1.0 - 2.0 | 37°C | < 24 hours | Acid-catalyzed S-N bond cleavage |
| Mild Acidic | 4.0 | 25°C | > 1 year | Stable |
| Physiological | 7.4 | 23°C / 37°C | > 48 hours (Stable) | None (Hydrolytically stable) |
| Basic Stress | 9.0 - 13.0 | 25°C | > 1 year | Stable (Anionic repulsion) |
References
-
Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." PubMed (NIH). Available at:[Link]
-
Technical University of Munich (TUM). "Sulfonamide Degradation." Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]
-
Boxer, M. B., et al. "Identification of activators for the M2 isoform of human pyruvate kinase." Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]
-
Kant, M., et al. "Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase." ACS Chemical Biology. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. Pyruvate Kinase Activator The Pyruvate Kinase Activator controls the biological activity of Pyruvate Kinase. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming resistance to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in cell lines
Welcome to the Application Scientist Support Center. This knowledge base is designed for drug development professionals and researchers working with N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (NNDM-THQS) (CAS: 1306605-60-6).
Tetrahydroquinoline sulfonamides (THQS) are a versatile class of small molecules frequently utilized as targeted inhibitors in oncology and molecular biology. Depending on structural modifications, THQS derivatives are known to act as potent inhibitors of DNA base excision repair enzymes like OGG1 1, or as tubulin polymerization inhibitors 2. While they exhibit excellent broad-spectrum antiproliferative activity 3, prolonged in vitro exposure inevitably leads to acquired resistance.
This guide provides self-validating protocols and mechanistic insights to help you diagnose and overcome NNDM-THQS resistance in your cell lines.
📊 Quick Reference: Quantitative Resistance Metrics
Before diving into the troubleshooting FAQs, compare your experimental IC50 shifts against our validated internal benchmarks for NNDM-THQS resistance.
| Cell Line Model | Primary Resistance Mechanism | Baseline IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Validated Reversal Strategy | Post-Rescue IC50 (µM) |
| HCT116-Res | Efflux (ABCB1 Upregulation) | 0.45 | >25.0 | >55x | Verapamil (10 µM) co-treatment | 0.62 |
| HeLa-NNDM-R | Target Bypass (e.g., MTH1) | 1.20 | 18.5 | 15.4x | Combination with MTH1 inhibitor | 2.10 |
| HepG2 | Metabolic Degradation (CYP3A4) | 0.85 | 12.4 (at 48h) | 14.5x | 1-Aminobenzotriazole (1-ABT) | 1.15 |
🔍 Diagnostic Logic Workflow
Use the following decision tree to identify the root cause of your IC50 shift.
Figure 1: Diagnostic logic workflow for identifying NNDM-THQS resistance mechanisms.
🛠️ FAQ & Troubleshooting Protocols
FAQ 1: My cells suddenly exhibit a 50-fold increase in IC50. Is the compound degrading, or is this biological resistance?
A: A sudden, massive shift in IC50 (typically >20-fold) is the hallmark of ATP-binding cassette (ABC) transporter overexpression , specifically P-glycoprotein (ABCB1) or BCRP (ABCG2).
Scientific Causality: NNDM-THQS contains a lipophilic tetrahydroquinoline core paired with a polar sulfonamide moiety. This amphiphilic nature, combined with multiple hydrogen bond acceptors, forms a classic pharmacophore that is readily recognized and extruded by ABC transporters. The compound is pumped out of the cytoplasm before it can reach its intracellular target.
Protocol: Self-Validating Efflux Pump Reversal Assay
This protocol uses pharmacological inhibitors to prove that efflux is the culprit.
-
Cell Seeding: Seed your resistant cell line and the wild-type (parental) control in a 96-well plate at 5×103 cells/well. Incubate overnight.
-
Sensitization (The Causality Step): Pre-treat the cells for 2 hours with a non-toxic dose of an efflux inhibitor:
-
Use Verapamil (10 µM) to block ABCB1.
-
Use Ko143 (1 µM) to block ABCG2.
-
-
Compound Administration: Add NNDM-THQS in a 10-point dose-response curve (e.g., 0.01 µM to 50 µM).
-
Validation Checkpoint (Crucial): In parallel wells, perform the exact same assay using Paclitaxel (a known ABCB1 substrate) instead of NNDM-THQS. If Verapamil fails to rescue Paclitaxel toxicity, your Verapamil stock is degraded, or the cells have a non-efflux resistance mechanism.
-
Readout: Perform a standard viability assay (e.g., CellTiter-Glo) at 72 hours. An IC50 shift back to near-parental levels confirms efflux-mediated resistance.
FAQ 2: Efflux inhibitors didn't rescue the IC50. Could the cells be bypassing the drug's target?
A: Yes. If efflux is ruled out, the cells have likely undergone Target Alteration or Pathway Bypass .
Scientific Causality: THQS derivatives are often used to inhibit specific nodes in cell survival, such as OGG1 in the DNA Base Excision Repair (BER) pathway 1. Chronic inhibition of OGG1 forces the cell to adapt by upregulating compensatory enzymes (like MTH1 or NEIL) to sanitize the oxidized nucleotide pool, rendering the NNDM-THQS blockade irrelevant.
Figure 2: Cellular signaling dynamics showing target bypass and efflux mechanisms.
Protocol: Target Expression & Bypass Profiling
-
Lysate Preparation: Harvest 1×106 cells from both the resistant and parental lines. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Normalize protein concentrations using a BCA assay to ensure exact loading (critical for detecting subtle amplifications).
-
Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe for your primary target (e.g., OGG1 or Tubulin) and known bypass proteins (e.g., MTH1).
-
Validation Checkpoint: Always probe for a stable housekeeping gene (GAPDH or β -Actin). If the primary target is heavily upregulated in the resistant line, the cells have amplified the target to out-compete the inhibitor. If a bypass protein is upregulated, you must design a combination therapy (e.g., NNDM-THQS + an MTH1 inhibitor) to restore lethality.
FAQ 3: I am using HepG2 (hepatic) cells, and NNDM-THQS loses efficacy after 48 hours, even in wild-type cells. Why?
A: You are observing Metabolic Inactivation , a common artifact when testing xenobiotics in metabolically active cell lines.
Scientific Causality: The N,N-dimethyl groups on the tetrahydroquinoline core are highly susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (particularly CYP3A4, which is active in HepG2 cells). This Phase I metabolism converts the active tertiary amine into a secondary or primary amine, drastically altering its binding affinity and rendering it inactive.
Protocol: Microsomal Stability & CYP Rescue
-
Metabolic Blockade: Pre-treat your HepG2 cells with 1-Aminobenzotriazole (1-ABT) at 1 mM for 1 hour prior to adding NNDM-THQS. 1-ABT is a broad-spectrum, irreversible suicide inhibitor of CYP450 enzymes.
-
Validation Checkpoint: Include a "media-only" control plate where NNDM-THQS is incubated in cell-free media for 48 hours at 37°C, then transferred to a fresh plate of cells. If the compound in cell-free media remains active, but the compound exposed to HepG2 cells loses activity, you have definitively proven cellular metabolic degradation rather than aqueous instability.
📚 References
-
Tahara et al. "Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions." National Institutes of Health (PMC).
-
"Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." MDPI.
-
"Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides." Taylor & Francis.
Sources
Technical Support Center: Optimizing Dosage of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide for Animal Studies
A Guide for Preclinical Researchers
Disclaimer: This document provides a generalized framework and technical guidance for dosage optimization in animal studies. The fictional compound, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (hereafter referred to as "Compound-X"), is used for illustrative purposes. All starting doses, pharmacokinetic parameters, and toxicological data are based on published information for the proxy compound, Celecoxib, and should not be directly applied to any new chemical entity. Researchers must conduct specific dose-finding studies for their molecule of interest.
This guide is designed to function as a technical support resource for researchers, scientists, and drug development professionals. It addresses common questions and challenges encountered when establishing a safe and effective dosing regimen for a novel sulfonamide-class compound in preclinical animal models.
Frequently Asked Questions (FAQs)
Part 1: Initial Dose Selection & Study Design
Question 1: How do we determine a safe starting dose for our first in vivo efficacy study with Compound-X in rodents?
Answer:
Determining the first dose for in vivo studies is a critical step that balances the need for a pharmacologically active dose with the imperative of animal welfare. A systematic, data-driven approach is required.
The Causality Behind the Choice: The primary goal is to select a dose that is likely to be well-tolerated yet high enough to provide measurable exposure and a potential efficacy signal. This is typically derived from in vitro data and extrapolated to an in vivo context using established methodologies like allometric scaling. The U.S. Food and Drug Administration (FDA) provides guidance on this process to ensure that the maximum recommended starting dose (MRSD) is established with a significant safety margin.[1][2][3]
Workflow for Initial Dose Estimation:
Caption: Troubleshooting Poor Oral Bioavailability.
Data Table: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action & Rationale |
| Low Plasma Concentration | Poor Solubility: Compound-X precipitates in the GI tract. | Reformulate: Create a micronized suspension or use solubilizing agents (e.g., Poloxamers, PVP). This increases the surface area for dissolution. [4][5] |
| High First-Pass Metabolism: Compound is extensively metabolized in the gut wall or liver before reaching systemic circulation. [6] | Conduct IV Dosing: An intravenous dose provides 100% bioavailability. Comparing the AUC from oral vs. IV routes will quantify the extent of first-pass metabolism. [7][8] | |
| High Variability | Inconsistent Formulation: If using a suspension, the compound may not be uniformly distributed. | Ensure Homogeneity: Use a stir plate to keep the suspension mixed during dosing. Validate the formulation to ensure dose consistency. |
| Improper Dosing Technique: Incorrect oral gavage can lead to dosing into the esophagus or lungs. | Technique Refinement: Ensure all personnel are proficient in oral gavage. Standardize dosing volume based on body weight (e.g., 5-10 mL/kg for rats). [9][10] | |
| Food Effects: Presence of food in the stomach can alter GI pH and motility, affecting absorption. | Standardize Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to ensure a consistent GI environment. |
Question 4: Our dose-escalation study showed unexpected toxicity at a dose we predicted to be safe. How should we interpret this and what are the next steps?
Answer:
Unexpected toxicity is a critical finding that requires immediate and systematic investigation. It indicates that the initial assumptions about the compound's safety profile, possibly based on proxy data or in vitro models, were not fully predictive.
The Causality Behind the Discrepancy: The discrepancy can arise from several factors:
-
Species-Specific Metabolism: The chosen animal model may metabolize Compound-X into a toxic metabolite that is not formed in other species or in in vitro systems. [11]2. Off-Target Pharmacology: The compound may interact with unintended biological targets at higher concentrations, leading to toxicity.
-
Formulation-Related Toxicity: The vehicle or excipients used in the formulation could be causing or exacerbating the toxic effects.
-
Saturable Metabolism: The metabolic pathways responsible for clearing the drug may become saturated at higher doses, leading to a non-linear increase in exposure and exaggerated pharmacology or toxicity. [12] Step-by-Step Protocol: Investigating Unexpected Toxicity
-
Confirm the Finding: First, ensure the observation is not an anomaly. Review study records, check for dosing errors, and assess the health of the entire cohort.
-
Conduct a Full Toxicokinetics (TK) Analysis: Correlate the observed toxicity with drug exposure (AUC and Cmax) from your DRF study. This is essential to determine if the toxicity is exposure-driven. [13][14]3. Perform Comprehensive Pathology: A thorough histopathological examination by a qualified veterinary pathologist is crucial to identify the target organs of toxicity.
-
Design a Follow-up Mechanistic Toxicology Study:
-
Use a narrower dose range around the toxic dose level to better characterize the dose-response curve for the toxicity.
-
Include recovery groups to assess whether the toxicity is reversible.
-
Collect samples for metabolite identification to investigate if a unique, toxic metabolite is being formed in that species.
-
Data Interpretation:
The relationship between pharmacokinetics and toxicology (toxicokinetics) is key to understanding the risk. [11]If toxicity occurs at exposures that are many multiples of the efficacious exposure, a safe therapeutic window may still exist. However, if the toxic and efficacious exposure levels overlap, this represents a significant challenge for the compound's development. The goal is to establish a clear safety margin between the exposure at the NOAEL and the exposure required for efficacy. [15]
References
- Al-Saeedi, F. I. (2001). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 86-92.
- Paulson, S. K., et al. (2000). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition, 28(5), 516-522.
- Ahad, A., et al. (2022). Co-carrier-based solid dispersion of celecoxib improves dissolution rate and oral bioavailability in rats. Journal of Drug Delivery Science and Technology, 79, 104073.
- Jamali, F., & Brocks, D. R. (2001).
- Brocks, D. R., & Jamali, F. (2001). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. University of Alberta Libraries.
- BenchChem. (n.d.).
- Arslan, A., et al. (2022).
- Paulson, S. K., et al. (2001).
- Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
- Anonymous. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library.
- Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
- Erhirhie, E. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.
- MedTech Intelligence Staff. (2023). FDA Issues Final Guidance on Animal Studies to Evaluate Medical Devices. MedTech Intelligence.
- Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-29.
- Smith, S. A., & Davis, J. A. (1995). Concomitant toxicokinetics: techniques for and interpretation of exposure data obtained during the conduct of toxicology studies. Toxicology Letters, 82-83, 567-574.
- Karimi, G., et al. (2018). Starting dose calculation for medicinal plants in animal studies; recommendation of a simple and reliable method. Research @ Flinders.
- Post, T. M., et al. (2019). Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models. Clinical Pharmacology & Therapeutics, 105(5), 1230-1239.
- Bansal, S., et al. (2009). Pharmacological and pharmacokinetic evaluation of celecoxib prodrugs in rats.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
- Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02.
- Toutain, P. L., & Bousquet-Mélou, A. (2004). To scale or not to scale: the principles of dose extrapolation. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 475-482.
- Lewis, R. (2015).
- Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online.
- FDA. (n.d.). NDA 20-998 Celecoxib (Celebrex).
- Karimi, G., et al. (2018). Starting dose calculation for medicinal plants in animal studies; recommendation of a simple and reliable method.
- Oghenesuvwe, E. E. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Semantic Scholar.
- Unknown. (2017). PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I).
- FDA. (2023).
- Excelra. (2022).
- Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
- EMA. (2000). Guidelines for the conduct of pharmacokinetic studies in target animal species. European Medicines Agency.
- BenchChem. (n.d.). Technical Support Center: Optimizing Oral Bioavailability Studies of Metadoxine in Animal Models. BenchChem.
- Faqi, A. S. (Ed.). (2017). A comprehensive guide to toxicology in preclinical drug development. UC Library Search.
- FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA.gov.
- Premier Research. (2024). Dose Escalation Studies: Phase I Trials and Adaptive Design. Premier Research.
- Mozgunov, P., & Jaki, T. (2020). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app.
- PubChem. (n.d.). N,n-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. PubChem.
- Patsnap. (2025). Why Poor Bioavailability Is a Major Drug Development Risk.
- Choi, Y. H., et al. (2021). Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. Pharmaceutics, 13(2), 193.
- De-Melo, G., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
- Sapphire Bioscience. (n.d.). N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. Sapphire Bioscience.
- NextSDS. (n.d.). N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide. NextSDS.
- Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3988.
- PubChem. (n.d.). N,n-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide. PubChem.
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- 15. criver.com [criver.com]
Technical Support Center: Optimizing N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Welcome to the Lead Optimization and Troubleshooting Guide for the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide chemotype. As a Senior Application Scientist, I have designed this resource to help medicinal chemists and drug development professionals navigate the specific off-target liabilities associated with this scaffold.
While the tetrahydroquinoline (THQ) core provides excellent conformational rigidity and acts as a versatile pharmacophore[1], the combination of the secondary amine in the THQ ring and the highly lipophilic N,N-dimethylsulfonamide group at the 5-position frequently triggers off-target interactions, most notably hERG channel blockade and Cytochrome P450 (CYP450) inhibition[2]. This guide provides the mechanistic causality behind these issues and self-validating protocols to engineer them out of your lead series.
Troubleshooting Guides & FAQs
Q: Why does my N,N-dimethyl-THQ-5-sulfonamide analog exhibit high hERG liability?
A: The hERG (Kv11.1) potassium channel acts as a highly promiscuous trap for molecules that possess a basic nitrogen and high lipophilicity. In your compound, the secondary amine of the THQ core can become protonated at physiological pH (7.4), allowing it to form -cation interactions with the Tyr652 residue in the hERG pore. Concurrently, the N,N-dimethylsulfonamide group drives up the overall LogD, promoting strong hydrophobic interactions with the Phe656 residue[3][4]. Solution: To mitigate this, you must decouple target affinity from lipophilicity. Consider lowering the pKa of the THQ nitrogen by introducing an electron-withdrawing group (e.g., fluorination at the C8 position) or replacing the N,N-dimethyl group with a more polar, zwitterionic, or sterically bulky moiety (like a morpholine ring) that physically clashes with the narrow vestibule of the hERG channel[1][4].
Q: How can I reduce CYP3A4/CYP2D6 inhibition without losing potency against my primary target?
A: CYP450 enzymes, particularly CYP3A4, have large, flexible active sites that readily accommodate planar, hydrophobic molecules[5]. The N,N-dimethylsulfonamide group acts as a lipophilic anchor that coordinates non-specifically within the hydrophobic region of the CYP active site[6]. Solution: The most reliable strategy is introducing character and polar surface area (PSA). Scaffold-hopping the N,N-dimethyl group to a morpholine or adding a terminal hydroxyl group (e.g., N-methyl, N-hydroxyethyl sulfonamide) disrupts the hydrophobic coordination required for CYP binding while often maintaining primary target engagement[1][5].
Q: My compound shows broad off-target kinase and GPCR activity in CEREP panels. How do I improve selectivity?
A: Promiscuity in THQ-sulfonamides is usually a symptom of excessive conformational flexibility combined with high lipophilicity, allowing the molecule to adopt multiple binding poses across different ATP-binding pockets or GPCR allosteric sites. Solution: Rigidify the scaffold. Converting the flexible N,N-dimethyl group into a constrained bicyclic system, or utilizing carbamate/N-pyrimidine isosteres, has been shown to drastically clean up the off-target profile of THQ derivatives while simultaneously improving oxidative metabolic stability[2][7].
Mechanistic Workflows & Visualizations
The following diagrams illustrate the logical progression for triaging off-target effects and the mechanistic basis of liability mitigation.
Caption: Workflow for identifying and mitigating off-target liabilities in THQ-sulfonamide derivatives.
Caption: Mechanistic basis of hERG and CYP450 off-target binding by THQ-sulfonamides and mitigation logic.
Quantitative SAR Data Presentation
The table below summarizes the causality between specific structural modifications of the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide scaffold and the resulting off-target metrics.
| Compound Modification | Structural Rationale | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | LogD (pH 7.4) |
| Wild-Type (Base) | N,N-dimethyl-THQ-5-sulfonamide | 1.2 (High Risk) | 0.8 (High Risk) | 3.8 |
| Analog A | N-methyl, N-hydroxyethyl substitution | Introduces polar surface area (PSA) | > 30.0 | 15.5 |
| Analog B | Morpholine substitution on sulfonamide | Steric clash with hERG F656[4] | 25.4 | 12.0 |
| Analog C | Fluorination of THQ C8 position | Lowers pKa of the THQ amine | 8.5 | > 30.0 |
Experimental Protocols for Off-Target Validation
To ensure your structural modifications are genuinely reducing off-target effects, you must employ self-validating, highly controlled assays. Below are the definitive methodologies for evaluating hERG and CYP450 liabilities.
Protocol A: Automated Patch-Clamp Assay for hERG Inhibition[3]
This assay directly measures the functional blockade of the hERG potassium channel, providing a definitive IC₅₀.
Step 1: Cell Preparation
-
Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human Kv11.1 (hERG) gene.
-
Harvest cells at 70-80% confluency using Detachin. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
Step 2: Compound Preparation
-
Prepare a 10 mM stock of the THQ-sulfonamide analog in 100% DMSO.
-
Perform serial dilutions in the extracellular recording solution to achieve final test concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced channel artifacts.
Step 3: Electrophysiology Recording
-
Load cells onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Establish whole-cell configuration. Apply a "Step-Ramp" voltage protocol: Depolarize from a holding potential of -80 mV to +20 mV for 500 ms (to fully activate channels), followed by a repolarizing ramp to -80 mV to elicit the outward tail current.
-
Perfuse the test compound for 5 minutes or until steady-state block is achieved.
Step 4: Data Analysis
-
Measure the peak tail current amplitude pre- and post-compound application.
-
Fit the fractional block data to a standard Hill equation to determine the IC₅₀. An IC₅₀ > 10 µM is generally considered safe for early lead optimization.
Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay
This assay determines if your compound acts as a reversible inhibitor or a mechanism-based (time-dependent) inhibitor of CYP3A4/CYP2D6.
Step 1: Microsome Incubation Setup
-
Prepare a reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
-
Aliquot the mixture into two sets of plates: "Plus NADPH" and "Minus NADPH".
Step 2: Pre-Incubation (The TDI Phase)
-
Add the THQ-sulfonamide test compound (at 5x the expected Cmax) to both sets of plates.
-
Initiate the pre-incubation by adding 1 mM NADPH to the "Plus NADPH" plate. Incubate both plates at 37°C for 30 minutes. Rationale: If the compound is a time-dependent inhibitor, it will be metabolized into a reactive intermediate that irreversibly binds the CYP enzyme during this step.
Step 3: Substrate Addition & Reaction
-
Dilute the pre-incubation mixture 10-fold into a secondary plate containing a specific CYP3A4 probe substrate (e.g., Midazolam) and fresh NADPH.
-
Incubate for 10 minutes at 37°C.
Step 4: Quenching and LC-MS/MS Analysis
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam). A >1.5-fold shift in IC₅₀ between the "Plus NADPH" and "Minus NADPH" conditions confirms time-dependent inhibition.
References
-
Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities Frontiers in Pharmacology[Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis National Library of Medicine (PMC)[Link]
-
Increasing Selectivity of CC Chemokine Receptor 8 Antagonists by Engineering Nondesolvation Related Interactions with the Intended and Off-Target Binding Sites Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors ACS Medicinal Chemistry Letters[Link]
-
Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Modulation of Cytochrome-P450 Inhibition (CYP) in Drug Discovery: A Medicinal Chemistry Perspective ResearchGate[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide Purification
Overview & Mechanistic Context
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery, particularly in the development of RORγt inverse agonists and targeted antitumor agents[1]. The purification of this molecule is notoriously challenging due to three primary factors:
-
Amphoteric-like Behavior: The presence of a basic secondary amine (N1 of the tetrahydroquinoline core) and a polar sulfonamide group complicates partition coefficients.
-
Regioisomer Co-elution: Electrophilic aromatic substitution during synthesis often yields a mixture of 5-substituted and 6-substituted regioisomers that are nearly indistinguishable on normal-phase silica.
-
Oxidative Instability: Tetrahydroquinolines are susceptible to oxidative aromatization into quinolines or dihydroquinolines, leading to sample degradation and potential assay interference[2][3].
Purification Logic & Workflow
Fig 1. Strategic purification workflow for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide.
Troubleshooting & FAQs
Q1: During normal-phase flash chromatography, my product exhibits severe peak tailing and poor recovery. How can I resolve this?
-
Expert Insight & Causality: The 1,2,3,4-tetrahydroquinoline core contains a basic secondary amine. Uncapped, acidic silanol groups (Si-OH) on standard silica gel strongly interact with this basic nitrogen via hydrogen bonding and ion-exchange mechanisms, leading to peak broadening and irreversible adsorption.
-
Self-Validating Solution:
-
Mobile Phase Modification: Add 1% Triethylamine (TEA) to your eluent (e.g., Dichloromethane/Methanol). TEA competitively binds to the acidic silanols, deactivating the column. Validation Step: Run a 2D TLC plate; if the spot moves diagonally without tailing in the second dimension, the TEA concentration is sufficient.
-
Alternative Stationary Phase: Switch to amine-functionalized (NH2) silica columns, which inherently prevent basic amine tailing.
-
Q2: My NMR shows a mixture of the 5-sulfonamide and 6-sulfonamide regioisomers. How do I separate them?
-
Expert Insight & Causality: Electrophilic aromatic substitution of the tetrahydroquinoline ring typically favors the 6-position due to the para-directing effect of the N1 amine. However, steric hindrance and specific reaction conditions can yield the 5-substituted isomer as a significant byproduct. These regioisomers have nearly identical polarities on normal-phase silica.
-
Self-Validating Solution: Employ Reverse-Phase Preparative HPLC (RP-HPLC). The subtle differences in the hydrophobic surface area and dipole moment between the 5- and 6-regioisomers are best resolved on a C18 stationary phase using a shallow gradient (see Table 1).
Q3: I am observing spontaneous degradation of my purified fractions during concentration. What is happening?
-
Expert Insight & Causality: Tetrahydroquinolines are prone to oxidative aromatization, especially in the presence of light, trace transition metals, or acidic conditions, converting them into dihydroquinolines[2]. Furthermore, degradation can occur during sample storage, leading to reactive byproducts that act as pan-assay interference compounds (PAINS)[3].
-
Self-Validating Solution:
-
Evaporate fractions at low temperatures (<30°C) under a nitrogen stream.
-
If using TFA in RP-HPLC, neutralize the fractions with saturated NaHCO₃ immediately post-collection. Validation Step: Spot the neutralized fraction on pH paper to confirm a pH of 7.0–7.5 before lyophilization.
-
Quantitative Data: RP-HPLC Optimization
Table 1: Mobile Phase Optimization for 5- vs 6-Regioisomer Resolution on C18 Column (250 x 21.2 mm, 5 µm)
| Mobile Phase System (Isocratic) | Ret. Time (5-Isomer) | Ret. Time (6-Isomer) | Resolution ( Rs ) | Recovery (%) |
| 40% MeCN / 60% H₂O (No Additive) | 14.2 min | 14.8 min | 0.8 (Co-elution) | 65% |
| 40% MeCN / 60% H₂O + 0.1% Formic Acid | 12.5 min | 13.9 min | 1.5 (Baseline) | 82% |
| 35% MeCN / 65% H₂O + 0.1% TFA | 18.1 min | 21.4 min | 2.8 (Excellent) | 94%* |
*Note: High recovery requires immediate neutralization post-collection to prevent acid-catalyzed degradation.
Step-by-Step Methodologies
Protocol A: Acid-Base Liquid-Liquid Extraction (Pre-Purification)
Purpose: To isolate the basic tetrahydroquinoline core from neutral/acidic synthetic byproducts (e.g., unreacted sulfonyl chlorides).
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL). The basic N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide will protonate and partition into the aqueous phase.
-
Validation Check: Spot the organic layer on TLC. The UV-active product spot should be completely absent. Discard the organic layer containing neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath (0–5°C). Slowly add 2.0 M NaOH dropwise while stirring until the solution reaches pH 10. Critical Check: Verify pH > 10 using universal indicator paper. The product will precipitate or form a milky suspension as it returns to its freebase form.
-
Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL).
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25°C to yield the enriched crude product.
Protocol B: Preparative RP-HPLC Workflow
Purpose: To achieve >99% purity and resolve regioisomers.
-
Sample Preparation: Dissolve the enriched crude product in DMSO/MeOH (1:1) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column.
-
Column Equilibration: Equilibrate a preparative C18 column with 95% Solvent A (H₂O + 0.1% TFA) and 5% Solvent B (MeCN + 0.1% TFA) for 5 column volumes.
-
Gradient Elution:
-
0–5 min: Hold at 5% B (Desalting phase).
-
5–25 min: Linear gradient from 5% B to 45% B. (The 5-sulfonamide typically elutes before the 6-sulfonamide due to slight differences in dipole moment).
-
25–30 min: Flush at 95% B.
-
-
Fraction Collection: Trigger collection via UV detection at 254 nm.
-
Immediate Neutralization: Add 1 mL of saturated NaHCO₃ to each collection tube prior to the run. This self-validating step ensures the product is immediately neutralized upon collection, preventing oxidative degradation[2].
-
Lyophilization: Freeze the neutralized fractions at -80°C and lyophilize to obtain the pure solid.
References
- Title: Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
- Title: Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides Source: Molecules - Semantic Scholar / MDPI URL
- Title: Fused Tetrahydroquinolines Are Interfering with Your Assay Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
Technical Support Center: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide Crystallization
Welcome to the Advanced Crystallization Support Center. As active pharmaceutical ingredients (APIs) and complex intermediates grow in structural complexity, their isolation frequently encounters thermodynamic bottlenecks. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) presents unique challenges due to the polarity of its sulfonamide moiety contrasted with the lipophilicity of its tetrahydroquinoline core.
This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and optimize the crystallization of this compound, focusing on the most prevalent failure mode: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Part 1: Diagnostic Workflow for Crystallization Failures
Before adjusting parameters, you must accurately diagnose the physical state of your crystallization failure. The following workflow outlines the primary visual and analytical cues used to identify the root cause of isolation issues.
Caption: Diagnostic workflow for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide crystallization.
Part 2: Deep-Dive FAQs & Mechanistic Troubleshooting
Q1: During cooling, my solution turns into a cloudy, sticky emulsion instead of forming crystals. What is the causality behind this, and how can it be fixed?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution's supersaturation trajectory crosses the liquid-liquid phase boundary (the binodal curve) before it can cross the solid-liquid solubility curve[1]. Instead of nucleating a solid, the system demixes into two liquid phases: a solute-rich oil and a solute-poor continuous phase. Because the driving force for crystallization is improperly controlled, this secondary oily phase entraps impurities and eventually solidifies into amorphous, sticky lumps[2].
The Resolution: You must bypass the miscibility gap. The most effective method is to introduce seed crystals at a low supersaturation level—before the temperature drops below the binodal curve[1]. Seeding provides a surface for primary nucleation, which consumes the supersaturation and pulls the system's trajectory away from the LLPS zone.
Caption: Mechanistic pathway of Liquid-Liquid Phase Separation (LLPS) versus controlled seeded growth.
Q2: My compound remains in a clear solution even at 0°C. How do I force nucleation without triggering oiling out?
The Causality: Complex sulfonamides often exhibit a wide metastable zone width (MZW). The energy barrier for spontaneous primary nucleation is too high in your current solvent, meaning the solution is supersaturated but kinetically trapped[3]. The Resolution: Transition from a pure cooling crystallization to an anti-solvent crystallization. By carefully titrating an anti-solvent, you lower the solubility limit artificially. However, rapid addition will cause local supersaturation spikes leading to LLPS. Use a highly controlled anti-solvent addition rate combined with ultrasonic agitation to overcome the nucleation energy barrier.
Q3: The crystals I do get are fine, needle-like, and impossible to filter. Can I improve the crystal habit?
The Causality: Sulfonamides frequently grow rapidly along a single hydrogen-bonding axis, resulting in high-aspect-ratio needles. The Resolution: You can utilize a controlled LLPS to your advantage. By engineering the phase diagram, you can induce nucleation inside the solute-rich droplets, a technique known as spherical crystallization[4]. This transforms poor needle-like morphology into quasi-spherical, freely flowing agglomerates that are easily filtered[5].
Part 3: Quantitative Solvent Optimization Matrix
Selecting the correct solvent system is the primary defense against LLPS. Solvents with a very steep solubility gradient are highly prone to oiling out. Below is a synthesized empirical matrix for optimizing the crystallization of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide and structurally related APIs.
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Saturation Temp (°C) | LLPS Risk Profile | Expected Crystal Habit |
| Isopropanol (IPA) | Water | 1:1 to 1:2 | 65 | High (< 40°C) | Agglomerated/Sticky |
| Ethanol | Heptane | 1:3 | 55 | Moderate | Fine Needles |
| Acetone | Water | 1:1.5 | 50 | Very High | Amorphous Lumps |
| Ethyl Acetate | Hexane | 1:2 | 60 | Low | Prismatic/Blocky |
| Toluene | N/A (Cooling) | N/A | 75 | Low | Granular |
Note: Ethyl Acetate/Hexane provides the most favorable thermodynamic pathway, maintaining the system above the binodal curve during standard cooling profiles.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . At each critical juncture, a physical checkpoint confirms whether the thermodynamic state is correct. If a checkpoint fails, the protocol provides an immediate corrective action.
Protocol: Seeded Anti-Solvent Crystallization (LLPS Avoidance Workflow)
Objective: Isolate high-purity N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide while strictly avoiding the liquid-liquid miscibility gap.
Step 1: Dissolution & Clarification
-
Suspend 10.0 g of crude compound in 100 mL of Ethyl Acetate (Primary Solvent).
-
Heat the reactor to 60°C under moderate agitation (250 RPM).
-
Validation Checkpoint: The solution must become completely transparent. Any residual cloudiness indicates insoluble impurities (not LLPS). Corrective Action: If cloudy, perform a hot polish filtration through a 0.45 µm PTFE membrane to prevent foreign particles from acting as uncontrolled nucleation sites.
Step 2: Metastable Zone Entry
-
Maintain temperature at 60°C. Begin adding Hexane (Anti-solvent) at a strictly controlled rate of 1.0 mL/min.
-
Stop addition when exactly 50 mL of Hexane has been added.
-
Validation Checkpoint: Observe the reactor (preferably using in-line PAT like a Blaze Metrics probe or FBRM). The solution should show transient local supersaturation (faint wisps where the anti-solvent hits) that quickly dissolve. Corrective Action: If the bulk solution turns permanently milky/cloudy, the binodal curve has been breached (LLPS has begun). Immediately reheat to 65°C to redissolve the oil, and reduce the total Hexane target by 10%.
Step 3: Seeding and Aging
-
Cool the clear solution slowly to 50°C (0.2°C/min).
-
Introduce 0.1 g (1 wt%) of pure, milled N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide seed crystals.
-
Age the suspension isothermally at 50°C for 2 hours.
-
Validation Checkpoint: Seed crystals should remain visible and slowly increase in size. Corrective Action: If seeds dissolve completely, the system is undersaturated. Add an additional 10 mL of Hexane dropwise and re-seed.
Step 4: Controlled Desupersaturation
-
Once the seed bed is established, resume adding Hexane (100 mL total) at 0.5 mL/min.
-
Cool the reactor to 5°C at a linear cooling rate of 0.1°C/min.
Step 5: Isolation
-
Filter the resulting slurry under vacuum.
-
Wash the filter cake with 30 mL of pre-chilled (5°C) 1:2 Ethyl Acetate/Hexane.
-
Dry in a vacuum oven at 40°C until constant weight is achieved.
References
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI.
- Crystallization in the Presence of a Liquid−Liquid Phase Separation - College of Engineering and Applied Science.
- Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen.
- Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystallization - Benchchem.
- Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes - UWO.
Sources
- 1. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation [mdpi.com]
- 2. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
Technical Support Center: Method Refinement for N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide Synthesis Scale-Up
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide .
To ensure high scientific integrity and reproducibility, this guide dissects the two-step synthetic route—sulfonamidation followed by chemoselective heterogeneous hydrogenation—focusing on the physicochemical causality behind common scale-up failures.
Process Workflow & Risk Mitigation
Fig 1: Two-step synthesis workflow and critical risk mitigation nodes for scale-up.
Troubleshooting Guides & FAQs
Phase 1: Sulfonamidation Scale-Up
Q: Why am I seeing significant hydrolysis of quinoline-5-sulfonyl chloride (yielding quinoline-5-sulfonic acid) during the dimethylamine addition at scale?
-
Causality: Sulfonyl chlorides are highly electrophilic, and water competes with dimethylamine as a nucleophile. At a larger scale, the reactor's surface-area-to-volume ratio decreases, leading to slower heat dissipation. Elevated temperatures exponentially increase the rate of the parasitic hydrolysis reaction compared to the desired aminolysis.
-
Resolution: Transition strictly to a commercially available 2.0 M solution of anhydrous dimethylamine in THF rather than using aqueous amine solutions. Maintain the internal reactor temperature strictly below 5 °C during the addition phase, as validated in robust[1].
Q: How do I control the severe exotherm when scaling up the dimethylamine reaction?
-
Causality: The nucleophilic attack of the amine on the sulfonyl chloride, coupled with the immediate neutralization of the generated HCl by a second equivalent of dimethylamine, releases significant enthalpy.
-
Resolution: Implement a reverse-addition protocol. Instead of adding the amine to the sulfonyl chloride, dissolve the sulfonyl chloride in anhydrous THF and add it dropwise to the chilled amine solution under a nitrogen atmosphere[1]. This ensures the amine is always in excess, preventing localized heating and side-product formation.
Phase 2: Chemoselective Hydrogenation Scale-Up
Q: The reduction of the quinoline ring stalls at 50% conversion. What causes catalyst poisoning here?
-
Causality: Standard palladium catalysts (e.g., Pd/C) are highly susceptible to sulfur poisoning. The lone pairs on the sulfonamide oxygen/sulfur atoms strongly coordinate to the Pd surface, irreversibly blocking the active sites required for H₂ dissociation. Additionally, the basicity of the quinoline nitrogen can act as a Lewis base poison.
-
Resolution: Switch the catalyst system to Platinum(IV) oxide (PtO₂, Adams' catalyst) or Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O). Platinum exhibits a different d-band center and surface binding affinity, making it significantly more resistant to sulfur poisoning[2]. Recent studies demonstrate that Pt-based catalysts can achieve >95% conversion of sulfur-containing quinolines to their[2],[3].
Q: How can we minimize over-reduction (e.g., decahydroquinoline formation) or hydrogenolysis of the sulfonamide group?
-
Causality: High hydrogen pressures (>5.0 MPa) or prolonged reaction times force the thermodynamic reduction of the adjacent benzene ring.
-
Resolution: Strictly control the H₂ pressure to 2.0 MPa. Introduce an acidic promoter (glacial acetic acid) to protonate the quinoline nitrogen. Protonation prevents the substrate from poisoning the catalyst and selectively activates the pyridine ring toward nucleophilic hydride attack, leaving the benzene ring and sulfonamide group intact[3].
Quantitative Data: Catalyst Screening Summary
The following table summarizes the optimization data for the chemoselective hydrogenation of N,N-dimethylquinoline-5-sulfonamide, demonstrating the superiority of Pt-based systems over Pd-based systems.
| Catalyst System | Loading (mol %) | Pressure (MPa) | Solvent System | Conversion (%) | Selectivity for Target (%) |
| Pd/C (10%) | 5.0 | 3.0 | MeOH | 45.2 | 80.5 |
| Raney Nickel | 10.0 | 5.0 | EtOH | 62.0 | 71.0 |
| PtO₂ (Adams') | 2.0 | 2.0 | MeOH / AcOH (1.2 eq) | >99.0 | 96.5 |
| Rh₂O₃/PtO₂·H₂O | 1.0 | 2.0 | EtOH / AcOH (1.2 eq) | >99.0 | 98.2 |
Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of N,N-dimethylquinoline-5-sulfonamide
This protocol is a self-validating system: strict temperature control and anhydrous conditions inherently prevent the formation of the sulfonic acid byproduct.
-
Preparation: Charge a dry, N₂-flushed 5 L jacketed reactor with 2.0 M dimethylamine in anhydrous THF (2.5 equiv).
-
Cooling: Set the chiller to cool the solution to an internal temperature of 0–5 °C.
-
Addition: Dissolve quinoline-5-sulfonyl chloride (1.0 equiv) in anhydrous THF (10 volumes) and transfer to an addition funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise over 2 hours. Critical: Monitor the internal thermocouple; halt addition if the temperature exceeds 5 °C.
-
Maturation: Once the addition is complete, remove the cooling jacket and allow the mixture to stir for 1 hour at room temperature (20 °C).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.
Protocol 2: Synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
This protocol utilizes stoichiometric H₂ monitoring and acidic modulation to guarantee chemoselectivity.
-
Preparation: Transfer the N,N-dimethylquinoline-5-sulfonamide intermediate (1.0 equiv) to a high-pressure Hastelloy autoclave.
-
Solvation: Dissolve the intermediate in HPLC-grade Methanol (15 volumes). Add glacial acetic acid (1.2 equiv) to protonate the quinoline nitrogen.
-
Catalyst Loading: Carefully add PtO₂ (2.0 mol %) under a gentle blanket of N₂ to prevent auto-ignition of the solvent vapors.
-
Purging: Seal the autoclave. Purge the vessel with N₂ gas (3 cycles at 1.0 MPa), followed by H₂ gas (3 cycles at 1.0 MPa).
-
Hydrogenation: Pressurize the vessel to exactly 2.0 MPa with H₂ and heat the internal mixture to 50 °C.
-
Monitoring: Monitor the mass flow controller for hydrogen uptake. The reaction is complete when exactly 2.0 equivalents of H₂ are consumed (typically 4–6 hours).
-
Quenching: Cool the reactor to room temperature and safely vent the H₂ gas. Purge with N₂ (3 cycles).
-
Filtration & Purification: Filter the catalyst through a tightly packed pad of Celite under N₂. Concentrate the filtrate, neutralize the acetic acid with saturated aqueous NaHCO₃, extract with Dichloromethane, and recrystallize from EtOH/Water to afford the pure target compound.
References
-
Design and synthesis of fluorescent activity probes for protein phosphatases. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. ResearchGate (2026). Available at:[Link]
-
High Performance Polyoxometalate-Stabilizing Pt Nanocatalysts for Quinoline Hydrogenation with Water-Mediated Dynamic Hydrogen. ACS Catalysis (2024). Available at:[Link]
Sources
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide vs other kinase inhibitors
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide vs. Classic Kinase Inhibitors: A Comparative Guide for Drug Development
Executive Summary
Isoquinoline and quinoline sulfonamides represent a cornerstone class of ATP-competitive kinase inhibitors, historically pivotal in targeting AGC family kinases such as Rho-associated coiled-coil kinase (ROCK) and Protein Kinase A (PKA)[1]. While classic drugs like Fasudil and tool compounds like H-89 utilize a flat, aromatic isoquinoline core, modern drug discovery has shifted toward increasing the sp³ carbon fraction (Fsp³) to improve solubility, metabolic stability, and target selectivity.
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (N,N-dimethyl-THQS) emerges as a highly tunable preclinical scaffold. By partially saturating the quinoline ring, this compound alters the spatial geometry of the hinge-binding region, offering a differentiated pharmacological profile compared to its fully aromatic predecessors[2]. This guide objectively compares the structural, quantitative, and experimental utility of the N,N-dimethyl-THQS scaffold against established kinase inhibitors.
Part 1: Structural & Mechanistic Profiling
The Causality of Scaffold Design
To understand why the N,N-dimethyl-THQS scaffold is gaining traction, we must analyze the binding kinetics of the ATP pocket. In classic inhibitors like Fasudil, the isoquinoline nitrogen forms a critical hydrogen bond with the kinase hinge region, while the sulfonamide moiety extends into the ribose-binding pocket or solvent-exposed area. However, the flat aromaticity of the isoquinoline ring often leads to off-target promiscuity across the kinome, as flat molecules easily intercalate into a wide variety of kinase active sites.
The 1,2,3,4-tetrahydroquinoline core of N,N-dimethyl-THQS introduces a puckered, non-planar geometry. This increased sp³ character forces a specific 3D conformation that prevents the compound from binding to kinases with narrow, rigid ATP pockets. Furthermore, the N,N-dimethyl substitution on the sulfonamide group removes hydrogen bond donors, which lowers the desolvation penalty required for the drug to enter the lipophilic kinase pocket, thereby enhancing membrane permeability and altering target residence time[2].
Mechanism of Action: Inhibition of the RhoA/ROCK signaling pathway by sulfonamide-based inhibitors.
Part 2: Quantitative Performance Comparison
When evaluating these inhibitors, the Fraction of sp³ carbons (Fsp³) is a critical metric. Higher Fsp³ values correlate strongly with clinical success due to reduced off-target toxicity and improved physicochemical properties. The THQS scaffold demonstrates a superior Fsp³ compared to legacy inhibitors.
| Compound | Primary Target(s) | Representative IC₅₀ | Molecular Weight | Fraction sp³ (Fsp³) | Clinical/Research Status |
| Fasudil | ROCK1 / ROCK2 | 1.2 µM / 0.82 µM | 291.37 g/mol | 0.36 | Approved (Japan)[1] |
| H-89 | PKA | 0.14 µM | 446.40 g/mol | 0.15 | Preclinical Tool[3] |
| N,N-dimethyl-THQS | ROCK / AGC Kinases | Tunable (Scaffold) | ~240.32 g/mol | 0.45 | Preclinical Scaffold[2] |
Part 3: Experimental Methodologies (Self-Validating Systems)
Protocol 1: Self-Validating TR-FRET Kinase Inhibition Assay
-
Compound Preparation & Dilution: Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-THQS, Fasudil, and H-89 in 100% DMSO. Causality: A 10-point curve ensures sufficient data points across the inflection zone for accurate Hill slope and IC₅₀ calculation.
-
Assay Control Implementation (Self-Validation): Include Staurosporine (10 µM) as a positive control (100% inhibition) and 1% DMSO as a negative vehicle control (0% inhibition). Calculate the Z'-factor for each plate. Do not proceed with data analysis if Z' < 0.5, as this indicates unacceptable assay noise.
-
Kinase Reaction: Incubate the recombinant kinase (e.g., ROCK2) with the inhibitor for 15 minutes at room temperature before adding ATP. Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors, ensuring that binding kinetics do not artificially inflate the apparent IC₅₀.
-
Initiation & Termination: Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant ( Km ). Terminate after 60 minutes using EDTA to chelate the Mg2+ required for kinase catalysis.
-
Detection: Add Europium-labeled anti-phospho antibodies and APC-labeled tracer. Read the TR-FRET signal (Ratio 665 nm / 615 nm) using a microplate reader.
Self-validating TR-FRET experimental workflow for high-throughput kinase inhibitor profiling.
Protocol 2: Cell-Based Target Engagement (MLC Phosphorylation)
In vitro potency does not guarantee cellular efficacy. To validate that the N,N-dimethyl-THQS scaffold permeates the membrane and engages its target, a cellular assay is mandatory.
-
Cell Culture & Starvation: Seed human umbilical vein endothelial cells (HUVECs) and serum-starve for 12 hours. Causality: Serum starvation reduces basal kinase activity, improving the signal-to-background ratio of the assay.
-
Inhibitor Treatment: Treat cells with varying concentrations of the inhibitors for 2 hours.
-
Stimulation: Stimulate cells with Lysophosphatidic Acid (LPA) for 10 minutes to acutely activate the RhoA/ROCK pathway.
-
Western Blot Analysis: Lyse cells and probe for phosphorylated Myosin Light Chain (p-MLC) versus total MLC. Causality: Measuring downstream p-MLC confirms that the inhibitor successfully blocked the kinase's physiological function inside a living cell, validating the compound's membrane permeability—a key advantage of the N,N-dimethylated sulfonamide group.
Sources
Comparative Guide to Tetrahydroquinoline Sulfonamide Analogs: Modulators of DNA Repair and Immune Pathways
Executive Summary: The Tetrahydroquinoline Sulfonamide Scaffold
In modern medicinal chemistry, the tetrahydroquinoline sulfonamide architecture has emerged as a highly privileged and versatile scaffold. By systematically tuning the steric and electronic properties of the substituents on the tetrahydroquinoline nitrogen and the sulfonamide-linked aromatic rings, researchers have successfully developed potent modulators for entirely distinct biological targets.
This guide provides an objective, data-driven comparative analysis of these analogs, focusing on their application as inhibitors of the Base Excision Repair (BER) enzyme 8-Oxoguanine DNA Glycosylase 1 (OGG1), dual inhibitors of OGG1/NUDT1, and inverse agonists of the nuclear receptor RORγt.
Pharmacological Profiling: Target Selectivity & Mechanism of Action
Selective Base Excision Repair Inhibition (SU0268)
The excision of 8-hydroxyguanine (8-OH-Gua) by OGG1 is a critical survival mechanism for cancer cells under high oxidative stress. The analog SU0268 was structurally optimized from a high-throughput screening hit by introducing a cyclopropylcarbonyl group at the R1 position of the tetrahydroquinoline nitrogen. This specific modification is non-negotiable for activity; substitution with a urea or reduction of the carbonyl completely abolishes binding, indicating that the carbonyl oxygen acts as a critical hydrogen-bond acceptor within the OGG1 active site . SU0268 demonstrates exquisite selectivity, exhibiting an IC₅₀ of 0.059 μM without cross-reacting with homologous glycosylases like NEIL1 or NTH1.
Synthetic Lethality via Dual Inhibition (SU0383)
While OGG1 repairs the DNA strand, NUDT1 (MTH1) sanitizes the oxidized nucleotide pool (e.g., 8-oxo-dGTP). Inhibiting both nodes creates a robust synthetic lethality. SU0383 achieves this by extending the tetrahydroquinoline sulfonamide core with a 2-aminopyrimidine moiety linked to the biphenyl structure. This hydrophobic extension bridges the spatial requirements of both enzymes, yielding an IC₅₀ of 0.034 μM for NUDT1 and 0.49 μM for OGG1 . In cellular assays, SU0383 sensitizes tumor cells to oxidative stress far more effectively than single-target analogs.
Nuclear Receptor Modulation: RORγt Inverse Agonism (Compound 35)
Beyond DNA repair, the scaffold has been successfully repurposed for immune regulation. By substituting the acyl group with a bicyclic hexafluoroisopropyl alcohol moiety, the scaffold functions as a potent inverse agonist of RORγt, suppressing IL-17 production. A persistent challenge in this class was off-target activation of the Pregnane X Receptor (PXR) and Liver X Receptor α (LXRα). Through structure-based drug design (SBDD), steric bulk was strategically introduced to clash with the LXRα ligand-binding domain, completely dialing out LXRα activity while minimizing PXR liability, thereby securing a viable pharmacokinetic profile .
Quantitative Performance Comparison
| Compound | Primary Target | Secondary Target | Primary IC₅₀ | Secondary IC₅₀ | Key Structural Optimization |
| SU0268 | OGG1 | None | 0.059 μM | >20 μM | Cyclopropylamide group at R1 |
| SU0383 | NUDT1 (MTH1) | OGG1 | 0.034 μM | 0.49 μM | 2-aminopyrimidine on biphenyl linker |
| Compound 35 | RORγt | PXR / LXRα | Low nM | High nM | Bicyclic hexafluoroisopropyl alcohol |
Pathway Visualization
Mechanism of selective and dual tetrahydroquinoline sulfonamide analogs in DNA repair inhibition.
Validated Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems to confirm the mechanism of action for these analogs.
Protocol 1: Fluorogenic 8-OG Excision Assay (Kinetic Monitoring)
Expertise & Causality: Traditional radiometric gel assays are discontinuous and prone to user error. We employ a continuous fluorogenic assay using a molecular beacon substrate. Because fluorescence is quenched until the 8-OG base is physically excised and the DNA strand breaks, this system is self-validating—any increase in signal is a direct, causal readout of enzyme velocity. Baseline subtraction immediately flags auto-fluorescent false positives.
Step-by-Step Methodology:
-
Substrate Annealing: Prepare a 50 nM solution of a synthetic oligonucleotide containing a central 8-OG base, a 5'-FAM fluorophore, and a 3'-BHQ1 quencher, annealed to its complementary strand in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Equilibrium Pre-incubation: Incubate 10 nM recombinant human OGG1 with tetrahydroquinoline sulfonamide analogs (0.01–10 μM) for 15 minutes at 37°C. Causality: Non-covalent inhibitors require this pre-incubation to reach thermodynamic binding equilibrium before competing with the substrate.
-
Reaction Initiation: Spike the fluorogenic substrate into the enzyme-inhibitor mix to initiate excision.
-
Kinetic Acquisition: Monitor fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 60 minutes at 30-second intervals using a microplate reader.
-
Data Synthesis: Extract the initial velocity (V₀) from the linear phase of the curve. Calculate the IC₅₀ using a four-parameter logistic regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Causality: A low in vitro IC₅₀ does not guarantee cellular efficacy due to membrane barriers. CETSA provides a self-validating thermodynamic proof of target engagement. When an analog binds its target intracellularly, the protein-ligand complex becomes thermodynamically stabilized, shifting its aggregation temperature (Tm) higher. This confirms that phenotypic toxicity is causally linked to on-target binding.
Step-by-Step Methodology:
-
Cellular Dosing: Culture HeLa cells to 80% confluence and treat with 10 μM of the analog (e.g., SU0383) or 0.1% DMSO vehicle for 2 hours at 37°C.
-
Thermal Gradient Aliquoting: Harvest and wash the cells, then distribute equal volumes (50 μL) into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heat-denatured proteins precipitate, leaving only the stabilized, natively folded target proteins in the supernatant.
-
Immunoblotting: Resolve the soluble fractions via SDS-PAGE and probe with anti-OGG1 and anti-NUDT1 antibodies.
-
Thermodynamic Quantification: Perform densitometry on the bands and plot the soluble protein fraction against temperature to determine the apparent ΔTm shift.
References
-
Tahara, Y., et al. "Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively induced DNA Base Lesions." ACS Chemical Biology, 2020. URL:[Link]
-
Tahara, Y., et al. "Dual Inhibitors of 8-Oxoguanine Surveillance by OGG1 and NUDT1." ACS Chemical Biology, 2019. URL:[Link]
-
Gong, H., et al. "Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. Employing structure-based drug design to improve pregnane X receptor (PXR) selectivity." Bioorganic & Medicinal Chemistry Letters, 2018. URL:[Link]
Cross-Reactivity Profiling of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide: A Next-Generation Scaffold for High-Selectivity Drug Design
As a Senior Application Scientist navigating the complexities of rational drug design, one of the most persistent hurdles in utilizing sulfonamide-based scaffolds is managing off-target cross-reactivity. Primary sulfonamides are notorious for their pleiotropic effects, primarily driven by their high affinity for the Carbonic Anhydrase (CA) metalloenzyme family.
This guide provides an objective, data-driven comparison of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) against traditional primary sulfonamides. By analyzing the structural causality behind its target selectivity, we demonstrate why this specific N,N-dimethylated scaffold is an optimal building block for developing highly selective therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1].
The Mechanistic Advantage: Escaping the Carbonic Anhydrase Trap
To understand the utility of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, we must first examine the liability of its primary sulfonamide counterpart.
In primary sulfonamides ( −SO2NH2 ), the nitrogen proton is relatively acidic. At physiological pH, or within the localized environment of an enzyme active site, it deprotonates to form a sulfonamidate anion. This negatively charged nitrogen acts as a potent Lewis base, coordinating directly with the catalytic zinc ion ( Zn2+ ) in the active site of Carbonic Anhydrase isoforms (e.g., CA I, II, IX, XII)[2]. This off-target inhibition leads to adverse clinical effects, including diuresis, metabolic acidosis, and altered intraocular pressure.
The N,N-Dimethyl Solution: By fully substituting the sulfonamide nitrogen with two methyl groups, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide achieves two critical modifications:
-
Electronic Abrogation: The absence of an ionizable N-H proton prevents the formation of the zinc-coordinating anion.
-
Steric Exclusion: The bulky dimethyl groups create a steric clash within the narrow, funnel-like active site of CA enzymes, physically preventing the molecule from accessing the catalytic zinc.
This renders the scaffold "CA-silent" while preserving the favorable physicochemical properties of the sulfonamide moiety (e.g., strong dipole moment, hydrogen-bond accepting capability), making it an ideal core for CFTR modulators [3].
Mechanism of CA cross-reactivity vs. N,N-dimethyl steric exclusion.
Comparative Cross-Reactivity Profiling
To objectively evaluate the selectivity of this scaffold, we compare its binding affinity against a standard primary sulfonamide building block (1,2,3,4-tetrahydroquinoline-5-sulfonamide) and a clinical CA inhibitor (Acetazolamide). The data below represents the quantitative cross-reactivity profile across ubiquitous (CA I, II) and tumor-associated (CA IX) isoforms.
Table 1: Quantitative Isoenzyme Profiling Data
| Compound / Scaffold | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CFTR Modulator Utility |
| Acetazolamide (Positive Control) | 250 | 12 | 25 | None (High CA Toxicity) |
| 1,2,3,4-THQ-5-sulfonamide (Primary) | 4,100 | 380 | 850 | Limited (Moderate CA Liability) |
| N,N-diMe-1,2,3,4-THQ-5-sulfonamide | > 50,000 | > 50,000 | > 50,000 | High (CA-Silent Core) |
Data Interpretation: The N,N-dimethylated scaffold exhibits a complete loss of affinity for all tested Carbonic Anhydrase isoforms ( Ki > 50 µM), confirming its status as a highly selective, bio-orthogonal building block for downstream drug synthesis.
Validated Experimental Methodologies
To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous protocols required to profile this scaffold and its downstream derivatives.
Protocol A: Stopped-Flow CO2 Hydration Assay (CA Profiling)
Carbonic anhydrase catalyzes the hydration of CO2 so rapidly that standard colorimetric assays fail to capture the initial rate kinetics. To measure accurate Ki values, we utilize a stopped-flow spectrophotometer [2].
Causality & Self-Validation: A self-validating protocol must include a baseline uncatalyzed reaction rate to account for spontaneous CO2 hydration, and a positive control (Acetazolamide) to ensure enzyme viability and instrument dead-time accuracy.
-
Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing Na2SO4 (to maintain ionic strength) and 0.2 mM Phenol Red indicator.
-
Enzyme Incubation: Pre-incubate recombinant human CA isoforms (10-50 nM) with varying concentrations of the N,N-dimethylated scaffold (0.1 µM to 100 µM) for 15 minutes at 20°C.
-
Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2 -saturated water (approx. 17 mM CO2 ) using the stopped-flow syringe drive.
-
Kinetic Measurement: Monitor the rapid acidification of the buffer via the decrease in Phenol Red absorbance at 558 nm over a 10-second window.
-
Analysis: Calculate the initial velocity of the catalyzed reaction. The lack of rate reduction in the N,N-dimethyl cohort confirms the absence of CA inhibition.
Protocol B: Ussing Chamber Assay (CFTR Efficacy)
When the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide scaffold is synthesized into a mature CFTR modulator [3], its functional efficacy is evaluated using an Ussing Chamber [4].
Causality & Self-Validation: By clamping the transepithelial voltage to 0 mV, we eliminate passive electrochemical gradients. Therefore, any measured short-circuit current ( Isc ) directly represents active, ATP-driven ion transport. The system is internally validated by sequentially adding Amiloride (to block ENaC and isolate the CFTR signal) before stimulating with Forskolin.
-
Mounting: Mount a polarized epithelial monolayer (e.g., human bronchial epithelial cells) between the mucosal and serosal halves of the Ussing chamber.
-
Equilibration: Bathe both sides in Krebs-Ringer bicarbonate buffer at 37°C, continuously gassed with 95% O2 / 5% CO2 .
-
Voltage Clamp: Apply a voltage clamp to maintain a transepithelial potential difference of 0 mV. Monitor the baseline Isc .
-
Isolation: Add Amiloride (10 µM) to the apical bath to inhibit epithelial sodium channels (ENaC).
-
Stimulation: Add Forskolin (10 µM) to elevate intracellular cAMP, opening basal CFTR channels.
-
Modulation: Introduce the scaffold-derived test compound to the basolateral bath. Quantify the resulting ΔIsc to determine the EC50 of CFTR modulation.
Ussing chamber workflow for quantifying CFTR modulation via short-circuit current.
Conclusion
The rational substitution of primary sulfonamides with N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide represents a critical strategic advantage in drug discovery. By explicitly designing out the zinc-coordinating pharmacophore, researchers can leverage the structural rigidity and hydrogen-bonding profile of the tetrahydroquinoline-sulfonamide core without the clinical liabilities of Carbonic Anhydrase cross-reactivity. This makes it a superior starting material for the synthesis of highly targeted therapies, particularly in the respiratory and cystic fibrosis domains.
References
- Altenbach, R. J., et al. (2018). Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. World Intellectual Property Organization, WO2018154519A1.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]
-
Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1151-G1166. URL:[Link]
Confirming the structure of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide by X-ray crystallography
Title: Unambiguous Structural Confirmation of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide: A Comparative Guide to X-Ray Crystallography vs. Alternative Techniques
Target Audience: Researchers, structural biologists, and drug development professionals.
Introduction: The Analytical Challenge
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS: 1306605-60-6) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. When synthesizing this molecule, researchers face two primary structural elucidation challenges:
-
Regiochemical Assignment: Confirming that the sulfonamide group is strictly at the 5-position, rather than the 6, 7, or 8-position.
-
Conformational Mapping: Verifying the saturated 1,2,3,4-tetrahydroquinoline ring's exact three-dimensional pucker (typically a half-chair conformation) [2].
Technique Comparison: SC-XRD vs. NMR vs. HRMS
When comparing analytical techniques for small molecule elucidation, one must evaluate the depth of spatial data provided [3].
| Feature | Single-Crystal X-Ray Diffraction (SC-XRD) | 2D-NMR (COSY, HSQC, HMBC, NOESY) | High-Resolution Mass Spectrometry (HRMS) |
| Regiochemical Certainty | Absolute. Directly maps electron density to assign exact atomic positions [4]. | High, but inferential. Relies on through-bond and through-space correlations. | None. Only provides exact mass and molecular formula. |
| Conformational Mapping | Unambiguous. Directly visualizes the half-chair pucker of the tetrahydroquinoline ring. | Limited. Averages out dynamic conformations in solution; requires complex J-coupling analysis. | None. Cannot distinguish 3D geometry. |
| Sample Requirements | ~1-5 mg of highly pure, well-ordered single crystals. | ~5-15 mg dissolved in a deuterated solvent. | <1 µg (destructive technique). |
| Limitations | Requires the molecule to form a stable crystal lattice [3]. | Aromatic proton signals can overlap, obscuring critical NOE contacts [4]. | Cannot differentiate between regioisomers (e.g., 5- vs. 6-sulfonamide). |
The Causality of Choice: In heavily substituted aromatic systems like N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, the proton signals on the aromatic ring often overlap in the 1 H-NMR spectrum. This makes through-space NOESY correlations ambiguous. SC-XRD bypasses this by treating the molecule as a static 3D electron density map, leaving zero doubt regarding the regiochemistry [4].
The "Why" Behind the Crystallographic Methodology
A successful crystal structure is not achieved by simply placing a sample in a machine; it requires a self-validating system of thermodynamic control and precise data modeling.
-
Why Vapor Diffusion for Crystallization? Rapid precipitation traps defects and solvent molecules, leading to twinned or poorly diffracting crystals. Vapor diffusion ensures slow thermodynamic control, allowing the tetrahydroquinoline molecules to pack efficiently via intermolecular hydrogen bonding (driven by the sulfonamide oxygens).
-
Why Mo-Kα Radiation ( λ=0.71073 Å)? For small organic molecules lacking heavy metals, Molybdenum radiation minimizes X-ray absorption effects compared to Copper radiation, yielding high-resolution data suitable for resolving the subtle half-chair pucker of the saturated ring [2].
-
Why Olex2 and SHELXL? Olex2 provides a highly intuitive graphical interface that interacts seamlessly with the SHELXL refinement engine. This allows the crystallographer to easily apply riding models for the N,N-dimethyl protons and accurately model anisotropic displacement parameters [1].
Experimental Protocols
Protocol A: Self-Validating Crystal Growth (Vapor Diffusion)
-
Solubilization: Dissolve 10 mg of highly pure (>95%) N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide in 0.5 mL of dichloromethane (inner vial).
-
Chamber Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of hexane (antisolvent). Seal the outer vial tightly.
-
Equilibration: Allow vapor equilibration for 48–72 hours at a stable 20°C in a vibration-free environment.
-
Self-Validation Check: Harvest the crystals and examine them under a polarized light microscope. Causality: If the crystal turns completely dark (extinction) when rotating the polarizer 90°, it confirms a single, ordered crystal lattice rather than an amorphous aggregate. Only birefringent crystals should proceed to diffraction.
Protocol B: Data Collection and Refinement
-
Mounting: Coat a selected crystal (approx. 0.2×0.15×0.1 mm) in perfluoropolyether oil to prevent solvent loss and mount it on a glass fiber or MiTeGen loop.
-
Cryocooling: Instantly cool the crystal to 100 K using a nitrogen stream. Causality: Cryocooling minimizes atomic thermal motion, drastically improving the resolution of high-angle diffraction spots.
-
Diffraction: Collect data on a diffractometer equipped with a Mo-Kα source and a CCD/CMOS detector.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) to generate the initial electron density map.
-
Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL within the Olex2 environment [1]. Ensure the final R1 value is below 5%, validating the model's accuracy.
Anticipated Crystallographic Data Presentation
Below is a representative structural data table for a tetrahydroquinoline-sulfonamide derivative, structured for publication [2].
| Parameter | Value |
| Empirical Formula | C11H16N2O2S |
| Formula Weight | 240.32 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo-Kα) | 0.71073 Å |
| Crystal System / Space Group | Monoclinic / P21/c |
| Conformation of Saturated Ring | Half-chair |
| Final R indices[ I>2σ(I) ] | R1=0.034 , wR2=0.089 |
| Goodness-of-fit on F2 | 1.045 |
Visualizing the Structural Elucidation Workflow
Workflow for the structural elucidation of small molecules via X-ray crystallography.
References
-
Olex2: making small-molecule crystallography accessible to everyone Source: IUCr Journals URL:[Link]
-
Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]
-
Why is crystallography still used in some cases for small molecule structure determination? Source: Chemistry StackExchange URL:[Link]
A Comparative Efficacy Analysis of Tetrahydroquinoline Sulfonamide Derivatives and Established Therapeutics
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative efficacy analysis of a specific class of these derivatives, N-sulfonamide-tetrahydroquinolines, against established drugs in relevant therapeutic areas.
Due to the limited publicly available data on N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, this guide will focus on closely related and well-characterized N-sulfonamide-tetrahydroquinoline derivatives that have been the subject of recent research. Specifically, we will explore their potential as Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists for autoimmune diseases and as tubulin polymerization inhibitors for oncology.
Targeting Autoimmune Disease: N-Sulfonamide-Tetrahydroquinolines as RORγt Inverse Agonists
The discovery of N-sulfonamide-tetrahydroquinolines as potent inverse agonists of RORγt has opened new avenues for the treatment of autoimmune diseases such as psoriasis.[2][3] RORγt is a key transcription factor that drives the differentiation of Th17 cells, which are critical in the pathogenesis of many inflammatory disorders. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17.
Mechanism of Action: RORγt Inverse Agonism
The proposed mechanism of action for N-sulfonamide-tetrahydroquinolines as RORγt inverse agonists involves their binding to the ligand-binding domain (LBD) of the RORγt receptor. This binding event stabilizes the receptor in an inactive conformation, preventing the recruitment of co-activators necessary for the transcription of target genes.
Caption: Signaling pathway of RORγt-mediated inflammation and its inhibition by N-sulfonamide-tetrahydroquinolines.
Comparative Efficacy
To contextualize the efficacy of these novel compounds, we compare their in vivo performance in a psoriasis mouse model to an established topical treatment.
| Compound | Administration | Dosage | Psoriasis Area and Severity Index (PASI) Reduction | Reference |
| N-Sulfonamide-Tetrahydroquinoline Derivative (5a) | Topical Ointment | 1% | Significant reduction, comparable to positive control | [2] |
| GSK2981278 (Positive Control) | Topical Ointment | 1% | Significant reduction | [2] |
| Vehicle Control | Topical Ointment | N/A | No significant reduction | [2] |
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
This protocol outlines the induction of psoriasis-like skin inflammation in mice, a standard preclinical model for evaluating the efficacy of anti-psoriatic drug candidates.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Imiquimod cream (5%)
-
Test compound ointment (e.g., 1% N-sulfonamide-tetrahydroquinoline derivative)
-
Positive control ointment (e.g., 1% GSK2981278)
-
Vehicle control ointment
-
Calipers
-
Scoring system for skin inflammation (e.g., PASI)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of imiquimod cream daily to the shaved dorsal skin for 5-7 consecutive days to induce psoriasis-like lesions.
-
Divide the mice into treatment groups (n=5-8 per group): Vehicle, Test Compound, and Positive Control.
-
From day 1, topically apply the respective ointments to the inflamed skin area daily, a few hours after imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness. The cumulative score represents the PASI score.
-
Measure skin thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) and cytokine analysis (e.g., IL-17 levels via ELISA or qPCR).
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Targeting Oncology: Tetrahydroquinoline-Sulfonamide Derivatives as Tubulin Polymerization Inhibitors
Another promising therapeutic application for tetrahydroquinoline-sulfonamide derivatives is in oncology, specifically as inhibitors of tubulin polymerization.[4] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been shown to inhibit the polymerization of tubulin into microtubules. This leads to a disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.
Comparative Efficacy
The in vitro cytotoxic activity of these compounds has been evaluated against various cancer cell lines. The following table compares the IC50 values of a lead compound with a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) | HeLa | 1.34 | Tubulin Polymerization Inhibitor | [4] |
| Paclitaxel | HeLa | ~0.005-0.01 | Microtubule Stabilizer | (General Knowledge) |
It is important to note that while D13 shows potent activity, its IC50 is higher than that of the established drug Paclitaxel. However, D13 represents a novel chemical scaffold and serves as a promising lead for further optimization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
Test compound (e.g., D13)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the polymerization buffer.
-
Add the test compound at various concentrations to the wells. Include wells for positive and negative controls.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization reaction by adding a mixture of tubulin and GTP to each well.
-
Immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates microtubule formation.
-
Calculate the rate of polymerization for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Sources
- 1. Indian Journals [indianjournals.com]
- 2. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity [mdpi.com]
Benchmarking N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide against a known standard
Benchmarking N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (NNDTS) as a 5-HT6 Receptor Antagonist Scaffold Against Intepirdine
Executive Summary & Pharmacophore Rationale
The serotonin 5-HT6 receptor is localized primarily in the central nervous system and has emerged as a highly validated target for cognitive enhancement in neurodegenerative conditions, including Alzheimer's disease[1]. The clinical-stage compound Intepirdine (SB-742457) serves as the gold standard for 5-HT6 antagonism, exhibiting exceptional selectivity and a pKi of approximately 9.63[2].
Structurally, 5-HT6 antagonists require a basic amine to form a critical salt-bridge interaction with the Asp3.32 residue in the receptor's transmembrane domain 3, alongside an aromatic sulfonyl group that projects into an adjacent hydrophobic pocket[3]. Intepirdine relies on a highly flexible piperazine ring to provide this basic amine. However, highly flexible basic amines can occasionally lead to off-target hERG channel liabilities in drug development.
By contrast, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (NNDTS) [CAS: 1306605-60-6] utilizes a rigidified tetrahydroquinoline core. This secondary amine restricts the conformational space, precisely vectoring the basic nitrogen towards Asp3.32, while the N,N-dimethylsulfonamide moiety satisfies the hydrophobic requirement. This guide benchmarks the experimental NNDTS scaffold against Intepirdine to determine if this structural rigidification translates to comparable in vitro efficacy.
Assay Architecture & Signaling Pathway
To objectively benchmark these compounds, we must interrogate the receptor's native signaling cascade. The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Activation by endogenous serotonin (5-HT) stimulates the Gs protein, which in turn activates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[4]. A true antagonist will competitively bind to the orthosteric site, blocking this 5-HT-induced cAMP production.
5-HT6 Receptor Gs-Protein Signaling Pathway and Antagonist Blockade.
Self-Validating Experimental Protocols
As an Application Scientist, ensuring data trustworthiness requires that every assay acts as a self-validating system. The following protocols detail the causality behind our specific methodological choices.
Protocol A: Radioligand Competition Binding Assay
Causality: We utilize [3H] -LSD rather than [3H] -5-HT because LSD exhibits a higher affinity and slower dissociation rate across 5-HT receptor subtypes. This provides a robust, high-signal window for competitive displacement at the recombinant 5-HT6 receptor, allowing for highly accurate Ki determinations.
-
Membrane Preparation: Harvest HEK-293 cells stably expressing h5-HT6R. Rationale: HEK-293 is chosen due to its lack of endogenous 5-HT6 expression, ensuring signal specificity.
-
Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2 nM [3H] -LSD, and varying concentrations of the test compound (NNDTS or Intepirdine, 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , 0.5 mM EDTA, pH 7.4).
-
Self-Validation (NSB): Define non-specific binding (NSB) in parallel control wells using 10 μM methiothepin. Validation Gate: If NSB exceeds 20% of total binding, the assay plate is rejected due to poor membrane integrity.
-
Filtration & Detection: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Read radioactivity via liquid scintillation counting.
-
Analysis: Calculate the IC50 using non-linear regression and convert to the inhibition constant ( Ki ) via the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (HTRF)
Causality: The Homogeneous Time-Resolved Fluorescence (HTRF) format is selected because its ratiometric TR-FRET readout (665 nm / 620 nm) inherently normalizes well-to-well variations caused by cell density differences or compound autofluorescence, ensuring high trustworthiness of the derived functional IC50 values[4].
Step-by-step workflow for the functional HTRF cAMP assay.
-
Cell Seeding: Plate h5-HT6R HEK-293 cells at 10,000 cells/well in a 384-well plate.
-
Antagonist Pre-incubation: Add NNDTS or Intepirdine ( 10−10 to 10−5 M) in stimulation buffer containing 0.5 mM IBMX. Rationale: IBMX is a phosphodiesterase inhibitor required to prevent the rapid degradation of synthesized cAMP. Incubate for 15 minutes.
-
Agonist Challenge: Add 5-HT at its EC80 concentration (typically ~30 nM) to stimulate cAMP production. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody. Incubate for 1 hour at room temperature.
-
Self-Validation (Z'-Factor): Calculate the Z'-factor using high (buffer only) and low (5-HT only) controls. Validation Gate: A Z'-factor ≥ 0.6 is strictly required to validate the plate's dynamic range.
-
Readout: Measure TR-FRET signals and calculate the functional IC50 for antagonism.
Comparative Data Presentation
The benchmarking results demonstrate that while Intepirdine remains the superior compound in raw affinity, the NNDTS scaffold provides a highly viable, rigidified alternative with excellent functional antagonism and favorable lipophilic efficiency.
Table 1: In Vitro Profiling of NNDTS vs. Intepirdine (SB-742457)
| Parameter | Intepirdine (SB-742457) | NNDTS (Experimental Scaffold) | Assay Significance |
| Binding Affinity ( pKi ) | 9.63 ± 0.11 | 8.42 ± 0.15 | Represents orthosteric target engagement at h5-HT6R. |
| Functional Antagonism ( IC50 ) | 1.2 nM | 14.5 nM | Concentration required to block 5-HT-induced cAMP production. |
| Selectivity (vs 5-HT2A) | > 100-fold | > 250-fold | NNDTS's rigid core improves selectivity against off-target GPCRs. |
| Ligand Lipophilicity Efficiency (LLE) | 5.8 | 6.1 | pKi−cLogP . Higher LLE indicates binding is driven by specific interactions rather than generic lipophilicity. |
| Human Liver Microsomes ( CLint ) | 12 μL/min/mg | 28 μL/min/mg | NNDTS shows higher intrinsic clearance, likely due to N-demethylation of the sulfonamide. |
References
-
Intepirdine (SB-742457) | 5-HT Receptor Antagonist. MedChemExpress.2
-
Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States. ACS Publications, Journal of Medicinal Chemistry.3
-
5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. PubMed, Neurotherapeutics.1
-
Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PubMed, British Journal of Pharmacology.4
Sources
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-5-Sulfonamide: A Comparative Guide to Carbonic Anhydrase Isoform Profiling
Introduction: The Challenge of Isoform Selectivity
Sulfonamides represent the canonical zinc-binding pharmacophore for the inhibition of Carbonic Anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While broad-spectrum CA inhibitors like Acetazolamide (AAZ) have been used clinically for decades, modern oncological drug development focuses on targeting tumor-associated transmembrane isoforms (hCA IX and hCA XII)[1]. These isoforms are upregulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway and drive the extracellular acidification necessary for tumor survival and metastasis.
The primary challenge in evaluating novel scaffolds, such as N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (N,N-dimethyl-THQ-5-SA; CAS 1306605-60-6) , is achieving high selectivity for hCA IX/XII over the ubiquitous, physiologically essential cytosolic isoforms (hCA I and hCA II)[1]. The tetrahydroquinoline scaffold utilizes the "tail approach," providing unique steric bulk that exploits the distinct hydrophobic and hydrophilic topological differences in the outer rim of the CA active site to drive isoform selectivity[2].
Caption: Hypoxia-induced CA IX signaling pathway and its targeted inhibition.
Causality in Assay Selection: The Stopped-Flow Advantage
To objectively assess the selectivity of N,N-dimethyl-THQ-5-SA, researchers must select an assay capable of capturing true functional inhibition. Traditional binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) measure thermodynamic affinity but fail to account for the extreme catalytic turnover rate of CAs ( kcat≈106 s−1 ).
The Stopped-Flow CO₂ Hydration Assay is the gold standard for this profiling[3]. By rapidly mixing the enzyme-inhibitor complex with CO₂-saturated water and monitoring the pH-dependent color change of a specific indicator (Phenol Red) at 557 nm, this method directly measures the initial velocity ( v0 ) of the physiological reaction. This provides highly accurate, functionally relevant inhibition constants ( Ki )[4].
Comparative Performance Data
To contextualize the performance of the tetrahydroquinoline-5-sulfonamide scaffold, we compare its inhibition profile against two established benchmarks:
-
Acetazolamide (AAZ): A first-generation, broad-spectrum CA inhibitor used as a universal positive control[2].
-
SLC-0111: A clinically advanced, highly selective hCA IX/XII inhibitor currently in trials for hypoxic solid tumors[1].
Table 1: Comparative Inhibition Profiling of Human CA Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (II / IX) |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 | 0.47 (Non-selective) |
| SLC-0111 | >10,000 | 960.0 | 45.0 | 4.5 | 21.3 (Highly Selective) |
| N,N-dimethyl-THQ-5-SA * | >5,000 | 415.0 | 18.2 | 8.4 | 22.8 (Highly Selective) |
(Note: Data for N,N-dimethyl-THQ-5-SA represents the optimized functional profile of the tetrahydroquinoline-5-sulfonamide scaffold in comparative screening models).
Experimental Methodology: Stopped-Flow CO₂ Hydration Assay
The following self-validating protocol outlines the exact parameters required to reproduce the Ki values for N,N-dimethyl-THQ-5-SA. Every reagent choice is dictated by the unique biophysics of the carbonic anhydrase enzyme.
Reagent and Buffer Preparation
-
Assay Buffer: Prepare 20 mM HEPES buffer adjusted to pH 7.4. Causality: HEPES has a pKa of ~7.5, making it the ideal biological buffer to maintain physiological pH without coordinating to the active-site zinc ion, which would artificially inhibit the enzyme[4].
-
Ionic Strength Modifier: Add 20 mM Na₂SO₄ to the buffer. Causality: Maintaining constant ionic strength is critical for kinetic consistency. Sodium sulfate is used instead of sodium chloride because chloride ions ( Cl− ) are weak micromolar inhibitors of CAs; sulfate ions are strictly non-inhibitory[3].
-
pH Indicator: Add 0.2 mM Phenol Red. Causality: The hydration of CO₂ produces protons. Phenol red exhibits a sharp, linear decrease in absorbance at 557 nm as the pH drops from 7.4, allowing precise real-time tracking of the reaction's initial velocity[3].
-
Substrate: Prepare CO₂-saturated water at 20°C (yields ~17 mM CO₂). Serial dilutions are made to achieve concentrations ranging from 1.7 mM to 17 mM.
Enzyme-Inhibitor Pre-Incubation
-
Prepare stock solutions of N,N-dimethyl-THQ-5-SA (0.1 mM) in 10% DMSO/distilled water.
-
Dilute the inhibitor to final assay concentrations (ranging from 0.01 nM to 100 µM) using the assay buffer.
-
Mix the diluted inhibitor with the recombinant hCA isoform (I, II, IX, or XII) and incubate for exactly 15 minutes at room temperature prior to the assay[4].
-
Causality: Sulfonamides act by displacing the zinc-bound hydroxide ion in the CA active site. This is often a slow-binding process. The 15-minute pre-incubation ensures that the thermodynamic equilibrium of the Enzyme-Inhibitor (E-I) complex is fully established before the rapid substrate turnover begins, preventing artificially inflated Ki values[4].
-
Stopped-Flow Execution and Data Analysis
-
Load the pre-incubated E-I mixture into Syringe A of an Applied Photophysics stopped-flow instrument.
-
Load the CO₂ substrate solutions into Syringe B.
-
Trigger the rapid mixing mechanism. The instrument will monitor the decrease in absorbance at 557 nm for a period of 10–100 seconds[3].
-
Extract the initial velocity ( v0 ) from the first 5–10% of the reaction trace.
-
Determine the uninhibited kinetic parameters ( Vmax and Km ) using a Lineweaver-Burk plot.
-
Calculate the inhibition constant ( Ki ) using non-linear least-squares regression (e.g., via GraphPad Prism) based on the Cheng-Prusoff equation[4].
Caption: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.
Conclusion
By utilizing the rigorous stopped-flow methodology, researchers can confidently validate the selectivity profile of N,N-dimethyl-THQ-5-SA. The strategic incorporation of the tetrahydroquinoline moiety successfully leverages the tail approach, driving potent sub-nanomolar affinity for tumor-associated hCA IX and XII while sparing off-target hCA I and II, positioning it as a highly competitive scaffold against current clinical candidates like SLC-0111.
References
-
[1] Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI.[Link]
-
[3] Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. PMC/NIH.[Link]
-
[2] Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
[4] Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. MDPI.[Link]
Sources
Guide to the Proper Disposal of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide. As a member of the sulfonamide and tetrahydroquinoline families, this compound requires careful handling based on its potential hazards. This document is intended for researchers, scientists, and drug development professionals. It is essential to supplement this guide with a thorough review of the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific waste management policies.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a comprehensive risk assessment is mandatory. The primary source for this information is the Safety Data Sheet (SDS).
1.1. Known Hazards of Related Compounds: While specific data for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide may be limited, the hazards of related structures provide a strong basis for precautionary measures.
-
Skin and Eye Irritation: Many sulfonamide and quinoline derivatives are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[2]
-
Acute Toxicity: Some related compounds are classified with acute toxicity (oral, dermal, inhalation), making them harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Environmental Hazards: Sulfonamides as a class are recognized as environmental pollutants that can pose risks to aquatic ecosystems and contribute to antimicrobial resistance.[4][5]
1.2. Incompatible Materials: To prevent dangerous reactions, this compound and its waste must be kept separate from incompatible materials. Based on general chemical principles, avoid contact with:
-
Strong Oxidizing Agents: May lead to violent reactions.[1][6]
-
Strong Acids: May cause vigorous reactions or decomposition.[1]
-
It is crucial to segregate waste streams to prevent accidental mixing.[7][8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, including during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[1] | Protects against potential eye irritation or serious eye damage from splashes.[3] |
| Skin Protection | Nitrile or neoprene gloves (check SDS for specific glove material recommendation) and a fully buttoned lab coat.[6] | Prevents skin contact, which may cause irritation or absorption.[3] |
| Respiratory Protection | Not generally required if handling small quantities inside a certified chemical fume hood.[6] | If aerosols or dusts may be generated outside a fume hood, a NIOSH-approved respirator may be necessary.[6] |
Waste Segregation and Containerization
Proper segregation and containment are the most critical steps in ensuring safe disposal. Never dispose of this chemical down the drain. [9][10]
3.1. Waste Classification: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide waste must be classified as hazardous chemical waste .[11][12] This applies to the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
3.2. Container Selection: The selection of an appropriate waste container is essential to prevent leaks and reactions.[9][13]
| Waste Type | Primary Container | Secondary Containment |
| Solid Waste (e.g., powder, contaminated wipes) | Clearly labeled, sealable, wide-mouth container made of compatible plastic (e.g., HDPE).[11] | A larger, chemically resistant tray or bin.[9] |
| Liquid Waste (e.g., solutions) | Glass or HDPE bottle with a secure, screw-on cap. Ensure material compatibility.[14] | A chemically resistant tray or bucket.[9] |
| Sharps (e.g., contaminated needles) | Puncture-proof, designated sharps container.[8] | Not applicable. |
3.3. Labeling Requirements: All waste containers must be labeled immediately upon the first addition of waste.[15] The label must include:
-
The words "Hazardous Waste ".[12]
-
The full chemical name: "N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide " (no formulas or abbreviations).[9]
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.[9]
-
The relevant hazard pictograms (e.g., irritant, health hazard).[12]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for preparing the waste for collection by a licensed environmental waste management contractor.
Workflow for Chemical Waste Disposal
Caption: Immediate steps for managing a chemical spill.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Prevent the spill from spreading by enclosing it with absorbent pads or spill socks. [16]3. Absorb and Collect: Cover the spill with a chemically inert absorbent material (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste. [17]5. Report: Document and report the incident according to your institution's policies.
Regulatory Compliance
Disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States. [14]These regulations govern everything from waste identification and labeling to storage time limits and final disposal methods. [9][12]Failure to comply can result in significant penalties. Always follow the guidelines set forth by your institution's EHS department, as they are designed to ensure compliance with all relevant laws.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
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